8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(13)4-11-9(6)14/h1-3H,4H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVPJIZQGHYIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444363 | |
| Record name | 8-chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195983-60-9 | |
| Record name | 8-chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione: Synthesis, Properties, and Applications
A Technical Guide to 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth overview of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, a heterocyclic compound of significant interest in medicinal chemistry. Belonging to the 1,4-benzodiazepine-2,5-dione class, this molecule serves as a "privileged scaffold" for the development of novel therapeutics, particularly those targeting the central nervous system. This document details the compound's fundamental physicochemical properties, outlines a robust laboratory-scale synthesis protocol, discusses its role as a key synthetic intermediate, and explores the broader biological context of the benzodiazepine-2,5-dione chemical class. The information is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of biologically active molecules.
Compound Identification and Core Properties
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is a bicyclic organic molecule featuring a fusion of a benzene ring and a 1,4-diazepine-2,5-dione ring. The chlorine atom at the 8-position significantly influences its electronic properties and potential biological interactions.
Systematic IUPAC Name: 8-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Synonyms:
Physicochemical Properties
Quantitative data for this specific compound is not extensively reported in publicly accessible literature, with most information available through chemical supplier databases. The properties listed below are a consolidation of available data and predicted values. Researchers should consider this data as provisional until experimentally verified.
| Property | Value | Source |
| CAS Number | 195983-60-9 | [3][4] |
| Molecular Formula | C₉H₇ClN₂O₂ | [3][4] |
| Molecular Weight | 210.62 g/mol | [3][4] |
| Boiling Point (Predicted) | 566.3 ± 50.0 °C | [2] |
| Density (Predicted) | 1.394 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 12.09 ± 0.20 | [2] |
| Appearance | White to off-white solid (typical) |
Synthesis and Characterization
The synthesis of the 1,4-benzodiazepine-2,5-dione scaffold is well-established in organic chemistry. A common and effective strategy involves the cyclization of an appropriately substituted anthranilamide derivative. The following protocol describes a plausible and robust two-step synthesis for 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione starting from 2-amino-5-chlorobenzamide.
Synthetic Pathway Overview
The synthesis proceeds in two key steps:
-
N-Acylation: The primary amine of 2-amino-5-chlorobenzamide is acylated with chloroacetyl chloride to form the open-chain intermediate, 2-(2-chloroacetamido)-5-chlorobenzamide.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular nucleophilic substitution, where the amide nitrogen displaces the chloride on the acetyl group, forming the seven-membered diazepine ring.
Detailed Experimental Protocol
Expertise & Rationale: This protocol is designed for robustness and safety. The initial acylation is performed at low temperature to control the exothermic reaction between the amine and the highly reactive acyl chloride. The use of a non-nucleophilic base like pyridine or triethylamine is crucial to scavenge the HCl byproduct without competing in the reaction. The subsequent cyclization is base-mediated; using ammonia not only facilitates the ring closure but also ensures the final product is in its neutral form.
Step 1: Synthesis of 2-(2-chloroacetamido)-5-chlorobenzamide
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 2-amino-5-chlorobenzamide (10.0 g, 58.6 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Base Addition: Add triethylamine (9.0 mL, 64.5 mmol, 1.1 eq) to the cooled solution.
-
Acyl Chloride Addition: Slowly add a solution of chloroacetyl chloride (5.1 mL, 64.5 mmol, 1.1 eq) in 20 mL of anhydrous THF to the stirred solution via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into 200 mL of cold water. The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and dry under vacuum. The crude intermediate can be used in the next step without further purification.
Step 2: Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
-
Reaction Setup: Place the crude 2-(2-chloroacetamido)-5-chlorobenzamide from the previous step into a 250 mL round-bottom flask.
-
Cyclization: Add a 7N solution of ammonia in methanol (150 mL). Seal the flask and heat the mixture to 60-70 °C with stirring for 12-18 hours in a well-ventilated fume hood.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold methanol (2 x 20 mL) to remove any unreacted starting material and byproducts.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Characterization
Trustworthiness & Validation: The identity and purity of the synthesized compound must be rigorously confirmed. The following analytical data are typical for this class of compounds.
-
¹H NMR Spectroscopy: While specific data for the title compound is scarce, related structures show characteristic signals. For instance, a derivative of the target compound exhibited aromatic proton signals in the range of δ 7.49-8.15 ppm.[5] The methylene protons of the diazepine ring are expected to appear as a singlet around δ 4.0-4.5 ppm, and the two NH protons would appear as broad singlets.
-
¹³C NMR Spectroscopy: Expected signals would include two carbonyl carbons (amides) in the range of δ 165-175 ppm, aromatic carbons, and a methylene carbon around δ 50-55 ppm.
-
Infrared (IR) Spectroscopy: Key absorbances would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching for the amide groups (around 1650-1690 cm⁻¹), and C-Cl stretching in the aromatic region.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 211.02, corresponding to the molecular formula C₉H₈ClN₂O₂⁺.
Applications in Research and Drug Development
A Privileged Scaffold in Medicinal Chemistry
The 1,4-benzodiazepine-2,5-dione core is recognized as a "privileged structure" in drug discovery.[6] This designation is due to its ability to serve as a versatile template that can present functional groups in three-dimensional space to interact with a wide variety of biological targets. This scaffold offers a balance of rigidity and conformational flexibility, which is advantageous for optimizing ligand-receptor binding.
Role as a Synthetic Intermediate
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is primarily utilized as an intermediate for creating more complex molecules. The two amide nitrogens (at positions 1 and 4) can be selectively functionalized, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Biological Activity of Derivatives
While the biological profile of the parent compound is not well-defined, derivatives of the 1,4-benzodiazepine-2,5-dione scaffold have demonstrated a wide range of potent biological activities:
-
Anticancer Activity: Recently, derivatives of this scaffold have been identified as highly potent anticancer agents that function by inhibiting protein synthesis.[1][6] These compounds were shown to induce cell cycle arrest and apoptosis in cancer cell lines.[1]
-
Central Nervous System (CNS) Activity: The broader benzodiazepine class is famous for its CNS effects. Derivatives of the 2,5-dione subclass have been investigated as anxiolytics and anticonvulsants.[7]
-
Receptor Modulation: The scaffold has been successfully used to develop potent agonists for targets like the melanocortin receptors, which are involved in appetite control.[7]
Safety and Handling
Researchers should handle 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
Consult the Material Safety Data Sheet (MSDS) from the supplier for comprehensive safety information.
Conclusion
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is a valuable chemical entity, serving as a foundational building block in medicinal chemistry. Its straightforward synthesis and the versatility of its scaffold for further chemical modification make it a powerful tool for developing libraries of compounds aimed at a diverse array of biological targets. The proven success of its derivatives as potent anticancer agents and CNS modulators ensures that this compound and its analogues will continue to be of high interest to the drug discovery community.
References
-
Lin, Y.-W., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14456–14474. [Link]
-
Haskell-Luevano, C., et al. (2008). The 1,4-Benzodiazepine-2,5-dione Small Molecule Template Results in Melanocortin Receptor Agonists with Nanomolar Potencies. Journal of Medicinal Chemistry, 51(5), 1423–1431. [Link]
-
Mai, A., et al. (2009). Microwave-Assisted Fluorous Synthesis of a 1,4-Benzodiazepine-2,5-dione Library. Journal of Combinatorial Chemistry, 11(6), 941–949. [Link]
-
Koprowska, K., et al. (2018). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines | MDPI [mdpi.com]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-CHLORO-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE CAS#: 195983-60-9 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
An In-Depth Technical Guide to 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
CAS Number: 195983-60-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, a key heterocyclic scaffold in the development of central nervous system (CNS) active agents. While specific research on this particular derivative is limited in publicly available literature, this document synthesizes information from related benzodiazepine-2,5-dione analogs to offer insights into its synthesis, chemical properties, and potential pharmacological significance. The guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel benzodiazepine-based therapeutics.
Introduction: The Benzodiazepine-2,5-dione Core
The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding application as anxiolytics, anticonvulsants, sedatives, and muscle relaxants.[3] The benzodiazepine-2,5-dione core, in particular, represents a versatile template for chemical modification. The presence of two carbonyl groups offers opportunities for diverse functionalization, potentially leading to compounds with altered pharmacokinetic profiles and receptor affinities. 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is a specific analog within this class, featuring a chlorine atom at the 8-position of the benzodiazepine ring system. This substitution is anticipated to influence the molecule's electronic properties and its interaction with biological targets.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 195983-60-9 | [2] |
| Molecular Formula | C₉H₇ClN₂O₂ | [2] |
| Molecular Weight | 210.62 g/mol | [2] |
| Appearance | Predicted to be a solid at room temperature | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | N/A |
Synthesis and Chemical Reactivity
A definitive, published synthesis protocol for 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione (CAS 195983-60-9) is not prominently available in the searched literature. However, based on established methods for the synthesis of analogous 1,4-benzodiazepine-2,5-diones, a plausible synthetic route can be proposed. A common and effective strategy involves the cyclization of an appropriately substituted 2-aminobenzamide derivative.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule is outlined below. The core strategy involves the formation of the seven-membered diazepine ring through an intramolecular cyclization.
Caption: Retrosynthetic analysis of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione.
Proposed Synthetic Protocol
This proposed protocol is based on general methods for the synthesis of 1,4-benzodiazepine-2,5-diones.[3]
Step 1: Synthesis of 2-Amino-4-chlorobenzamide
The synthesis would likely begin with the commercially available 2-amino-4-chlorobenzoic acid. This starting material would be converted to its corresponding amide, 2-amino-4-chlorobenzamide. This can be achieved through various standard amidation procedures, such as activation of the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by reaction with ammonia, or conversion to the acid chloride followed by ammonolysis.
Step 2: Acylation with a Glycine Equivalent
The resulting 2-amino-4-chlorobenzamide would then be acylated at the amino group with a suitable glycine derivative, such as N-protected glycine (e.g., Boc-glycine) or a glycine ester. A more direct approach could involve the use of a haloacetyl halide, like chloroacetyl chloride, to introduce the necessary two-carbon unit.
Step 3: Intramolecular Cyclization
The final step would involve an intramolecular cyclization of the acylated intermediate to form the seven-membered benzodiazepine ring. This is often achieved by heating the intermediate in a suitable high-boiling solvent, sometimes in the presence of a base to facilitate the cyclization.
Caption: Proposed synthetic workflow for 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound were not found, the expected spectral characteristics can be inferred from data on analogous benzodiazepine structures.[1][4]
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the diazepine ring. The aromatic protons will likely appear as a set of multiplets in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns influenced by the chlorine substituent. The methylene protons at the 3-position are expected to be a singlet or a pair of doublets, depending on the conformational rigidity of the seven-membered ring, in the region of δ 3.5-4.5 ppm. The NH protons would likely appear as broad singlets.
13C NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbonyl carbons in the downfield region (δ 160-175 ppm). The aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon bearing the chlorine atom showing a characteristic shift. The methylene carbon at the 3-position is expected to appear around δ 40-50 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula (C₉H₇ClN₂O₂). The mass spectrum would show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of CO and subsequent cleavages of the benzodiazepine ring.
Potential Pharmacological Activity and Mechanism of Action
Benzodiazepines exert their effects on the central nervous system by acting as positive allosteric modulators of the GABA-A receptor.[3][5]
GABA-A Receptor Modulation
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA. This leads to an increased frequency of chloride channel opening, potentiating the inhibitory effect of GABA and resulting in the characteristic sedative, anxiolytic, and anticonvulsant properties of this class of drugs.[5]
Caption: Proposed mechanism of action at the GABA-A receptor.
Potential Applications in CNS Drug Discovery
Given its core structure, 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is a promising candidate for further investigation in CNS drug discovery programs.[1] Its utility as a synthetic intermediate allows for the introduction of various substituents at the nitrogen and other positions, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.
Safety and Handling
Specific toxicological data for 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is not available. However, as a member of the benzodiazepine class, it should be handled with care in a laboratory setting. Standard safety precautions for handling chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione represents a valuable, yet underexplored, scaffold in the field of medicinal chemistry. This technical guide, by consolidating information from related compounds, provides a framework for its synthesis, characterization, and potential pharmacological evaluation. Further research is warranted to fully elucidate the properties and therapeutic potential of this and other benzodiazepine-2,5-dione derivatives.
References
-
Capuano, B., et al. (1999). 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][2]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1][2]diazepine. Molecules, 4(10), 329-332. [Link]
-
Chen, J., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(15), 2793. [Link]
-
MySkinRecipes. (n.d.). 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione. [Link]
-
PubChem. (n.d.). 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one. [Link]
-
Griffin, C. E., et al. (2013). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal, 13(2), 214–223. [Link]
-
Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. [Link]
-
Wikipedia. (n.d.). Benzodiazepine. [Link]
-
Royal Society of Chemistry. (2018). A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular Agents. [Link]
-
PubChem. (n.d.). 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione. [Link]
-
American Chemical Society. (2017). Classics in Chemical Neuroscience: Diazepam (Valium). [Link]
"8-Chloro-3,4-dihydro-1h-benzo[e]diazepine-2,5-dione" molecular structure and weight
An In-Depth Technical Guide to 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, weight, and synthetic considerations for 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, a key intermediate in the development of novel therapeutics targeting the central nervous system.
Core Molecular Attributes
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine class. Its structure is characterized by a benzene ring fused to a seven-membered diazepine ring containing two nitrogen atoms and two carbonyl groups. The presence of a chlorine atom at the 8th position of the benzodiazepine core is a key feature influencing its reactivity and potential biological activity in derivative compounds.
Molecular Structure and Weight
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂ | [2] |
| Molecular Weight | 210.62 g/mol | [2] |
| CAS Number | 195983-60-9 | [2] |
| Canonical SMILES | C1C(=O)NC2=CC(=C(C=C2)Cl)NC1=O | |
| Synonyms | 8-chloro-1,4-benzodiazepine-2,5-dione |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N1", pos="0,1.5!"]; C2 [label="C2", pos="1.3,1.5!"]; C3 [label="C3", pos="1.8,0!"]; N4 [label="N4", pos="0.8,-1!"]; C5 [label="C5", pos="-0.5,-1!"]; C5a [label="C5a", pos="-1.3,0.3!"]; C6 [label="C6", pos="-2.6,0.3!"]; C7 [label="C7", pos="-3.2,-0.8!"]; C8 [label="C8", pos="-2.4,-2!"]; C9 [label="C9", pos="-1.1,-2!"]; C9a [label="C9a", pos="-0.7,0!"]; O2 [label="O", pos="1.8,2.5!"]; O5 [label="O", pos="-0.8,-2!"]; Cl8 [label="Cl", pos="-3.2,-3!"]; H1 [label="H", pos="-0.5,2.3!"]; H4 [label="H", pos="1.2,-1.8!"];
N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C9a; C9a -- N1; C9a -- C5a; C5a -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C5; C2 -- O2 [style=double]; C5 -- O5 [style=double]; C8 -- Cl8; N1 -- H1; N4 -- H4; }
Caption: 2D representation of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione.
Significance in Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of more complex benzodiazepine derivatives. The 1,4-benzodiazepine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to various biological targets. Specifically, derivatives of this class are often developed as agents active on the central nervous system (CNS).
The strategic placement of the chlorine atom, along with the two carbonyl groups and nitrogen atoms, provides multiple points for chemical modification. These modifications can be tailored to enhance the binding affinity and selectivity for specific receptors, such as the GABA-A receptors, which are the primary targets for many anxiolytic, anticonvulsant, and sedative drugs.
Synthetic Pathways: A Conceptual Overview
A plausible synthetic route, based on general principles for this class of compounds, is outlined below. This should be considered a conceptual workflow, and optimization of reagents and conditions would be necessary for practical application.
Caption: Conceptual synthetic workflow for the target molecule.
Step-by-Step Conceptual Protocol:
-
Amide Formation: The initial step would likely involve the formation of an amide bond between 2-amino-4-chlorobenzoic acid and a suitable glycine derivative (such as glycine ethyl ester). This reaction is typically carried out in the presence of a coupling agent (e.g., DCC, EDC) or by activating the carboxylic acid of the anthranilic acid derivative.
-
Intramolecular Cyclization: The resulting intermediate, an N-(2-carboxy-5-chlorophenyl)glycine derivative, would then undergo an intramolecular cyclization to form the seven-membered diazepine ring. This step often requires heating in a high-boiling point solvent, sometimes with a catalyst, to facilitate the dehydration and ring closure, yielding the final product, 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione.
Analytical Characterization (Predicted)
For a compound of this nature, a full analytical characterization would be essential to confirm its identity and purity. While specific experimental data is not available, the following techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons, the methylene protons of the glycine residue, and the two N-H protons. The splitting patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.
-
¹³C NMR would show distinct peaks for the two carbonyl carbons, the aromatic carbons (with the carbon attached to the chlorine showing a characteristic shift), and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the two amide groups (typically in the range of 1650-1700 cm⁻¹) and N-H stretching vibrations (around 3200-3400 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of 210.62 g/mol . The isotopic pattern of the molecular ion peak would be characteristic for a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).
-
Melting Point: A sharp melting point would be indicative of a pure crystalline solid.
Applications in Drug Discovery and Development
The primary utility of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is as a versatile intermediate for the synthesis of a library of benzodiazepine derivatives. By modifying the N1 and N4 positions, as well as the C3 position of the diazepine ring, researchers can systematically explore the structure-activity relationship (SAR) of this compound class.
Sources
- 1. Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Unlocking the Therapeutic Potential of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione: A Technical Guide for Preclinical Investigation
Unlocking the Therapeutic Potential of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione: A Technical Guide for Preclinical Investigation
Introduction: The Strategic Importance of the 1,4-Benzodiazepine-2,5-dione Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 1,4-benzodiazepine-2,5-dione core is a prime example of such a structure, renowned for its conformational pre-organization that allows it to mimic peptide secondary structures like β-turns. This inherent structural versatility enables derivatives to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The subject of this guide, 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, represents a key intermediate and a potential pharmacophore within this privileged class.
The strategic placement of a chloro group at the 8-position is of particular significance. Structure-activity relationship (SAR) studies on related benzodiazepines have repeatedly demonstrated that an electron-withdrawing substituent at this position (or the analogous 7-position in other numbering schemes) is crucial for potent biological activity, particularly for interaction with the benzodiazepine binding site on the GABA-A receptor.[3] While 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is often cited as a precursor for more complex central nervous system (CNS) active agents, its own intrinsic biological profile warrants a thorough and systematic investigation.[4]
This guide provides a comprehensive framework for exploring the potential biological activities of this compound, detailing the rationale behind selected screening funnels and providing robust, field-proven experimental protocols for its characterization.
Section 1: Synthesis and Physicochemical Characterization
The synthesis of the 1,4-benzodiazepine-2,5-dione scaffold is well-established, often involving the cyclization of an appropriately substituted 2-aminobenzamide with an α-amino acid derivative or a related synthon. A general synthetic approach is outlined below.
General Synthetic Pathway
A plausible and commonly employed route to synthesize 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione involves a multi-step sequence starting from 2-amino-4-chlorobenzoic acid. This pathway offers flexibility for creating derivatives for SAR studies.
Caption: Proposed screening funnel for biological characterization.
Section 3: Detailed Experimental Protocols
The following protocols are provided as self-validating systems for the initial assessment of the potential biological activities of 8-Chloro-3,4-dihydro-1H-benzo[e]d[1][2]iazepine-2,5-dione.
Protocol: GABA-A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the test compound for the benzodiazepine site on the GABA-A receptor using [³H]-Muscimol or a similar radioligand. [1][5] I. Materials:
-
Tissue: Rat whole brain or cortex.
-
Buffers:
-
Homogenization Buffer: 0.32 M Sucrose, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [³H]-Muscimol (specific activity ~15-30 Ci/mmol).
-
Non-specific determinant: Diazepam (10 µM) or GABA (10 mM).
-
Test Compound: 8-Chloro-3,4-dihydro-1H-benzo[e]d[1][2]iazepine-2,5-dione, dissolved in DMSO to a stock concentration of 10 mM.
-
Equipment: Homogenizer, refrigerated ultracentrifuge, scintillation counter, 96-well plates, filter mats.
II. Membrane Preparation:
-
Homogenize rat brains in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in ice-cold Binding Buffer and repeat the centrifugation. This wash step is critical to remove endogenous GABA.
-
Resuspend the final pellet in Binding Buffer to a protein concentration of 1-2 mg/mL, as determined by a Bradford or BCA assay.
-
Store membrane preparations at -80°C until use.
III. Binding Assay Procedure:
-
Prepare serial dilutions of the test compound in Binding Buffer.
-
In a 96-well plate, set up the following reactions in triplicate (final volume 200 µL):
-
Total Binding: 50 µL membrane prep, 50 µL [³H]-Muscimol (e.g., 5 nM final concentration), 100 µL Binding Buffer.
-
Non-specific Binding: 50 µL membrane prep, 50 µL [³H]-Muscimol, 50 µL non-specific determinant (e.g., 10 µM Diazepam), 50 µL Binding Buffer.
-
Competition: 50 µL membrane prep, 50 µL [³H]-Muscimol, 50 µL test compound dilution, 50 µL Binding Buffer.
-
-
Incubate the plate for 60 minutes at 4°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
IV. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: In Vitro Anticancer Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a method to assess the effect of the test compound on the viability of cancer cell lines by measuring ATP levels. [6][7] I. Materials:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon).
-
Media: Appropriate culture medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Positive Control: Doxorubicin or another known cytotoxic agent.
-
Equipment: Humidified incubator (37°C, 5% CO₂), luminometer, white-walled 96-well plates.
II. Assay Procedure:
-
Seed cells in a white-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound and positive control in culture medium.
-
Remove the old media and add 100 µL of the media containing the test compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
III. Data Analysis:
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells.
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value using non-linear regression analysis.
Conclusion and Future Directions
The 1,4-benzodiazepine-2,5-dione scaffold is a validated starting point for the discovery of novel therapeutics. 8-Chloro-3,4-dihydro-1H-benzo[e]d[1][2]iazepine-2,5-dione, by virtue of its "privileged" core and strategic 8-chloro substitution, holds significant, unexplored potential as a bioactive agent. The systematic screening strategy outlined in this guide, beginning with high-throughput binding and functional assays, provides a clear and logical path to elucidate its pharmacological profile. Positive hits in any of these primary screens would warrant progression to more complex secondary assays, such as electrophysiological studies for GABA-A modulators, mechanistic cell death and cell cycle analysis for anticancer candidates, or receptor subtype selectivity profiling for GPCR ligands. This structured approach ensures a thorough and efficient evaluation, maximizing the potential for identifying novel biological activities for this promising chemical entity.
References
-
University of North Carolina at Chapel Hill. (n.d.). GABA-A Receptor Binding Assay Protocol. PDSP. Retrieved from [Link]
-
PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]
-
MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Characterization of GABA Receptors. Retrieved from [Link]
-
Innoprot. (n.d.). MC4 Melanocortin Receptor Assay. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 8-Chloro-3,4-dihydro-1H-benzo[e]d[1][2]iazepine-2,5-dione. Retrieved from [Link]
-
INDIGO Biosciences. (2025). INDIGO Biosciences Launches Melanocortin Receptor Reporter Assay Family. Retrieved from [Link]
-
ResearchGate. (n.d.). High throughput screening method of identifying agonist for melanocortin 4 receptor. Retrieved from [Link]
-
Frontiers. (n.d.). 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). Melanocortin receptor assay: agonist activity towards MC3R of stapled.... Retrieved from [Link]
-
eGPAT. (2017). Structural activity relationships of benzodiazepines. Retrieved from [Link]
-
ResearchGate. (2009). Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties. Retrieved from [Link]
-
YouTube. (2020). SAR of Benzodiazepine. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Retrieved from [Link]
-
PubMed Central. (n.d.). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. Retrieved from [Link]
-
Springer Nature. (n.d.). Structure-Activity Relationships at the Benzodiazepine Receptor. Retrieved from [Link]
-
Semantic Scholar. (2021). Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines. Retrieved from [Link]
-
PubMed Central. (n.d.). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Retrieved from [Link]
-
YouTube. (2023). High-Resolution Targeted Benzodiazepine Screen. Retrieved from [Link]
-
Hindawi. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
ScienceDirect. (n.d.). Benzotriazepine synthesis, conformational analysis, and biological properties. Retrieved from [Link]
Spectroscopic Characterization of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione: A Technical Guide
Spectroscopic Characterization of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione: A Technical Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The insights provided herein are based on foundational spectroscopic principles and data from analogous chemical structures, offering a robust framework for the identification and characterization of this compound.
Molecular Structure and Spectroscopic Overview
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is a benzodiazepine derivative with a molecular formula of C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol .[3] The structural confirmation of this compound relies on a synergistic application of various spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, both ¹H and ¹³C NMR are indispensable for confirming the arrangement of atoms.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione in a suitable deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the diazepine ring, and the amide protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~7.8 | Doublet (d) | ~2.5 (meta coupling) |
| H-7 | ~7.6 | Doublet of doublets (dd) | ~8.5 (ortho), ~2.5 (meta) |
| H-9 | ~7.4 | Doublet (d) | ~8.5 (ortho coupling) |
| N1-H | ~10.5 | Broad singlet (br s) | - |
| N4-H | ~8.5 | Broad singlet (br s) | - |
| H-3 (CH₂) | ~3.5 | Triplet (t) | ~6.0 |
| H-4 (CH₂) | ~2.9 | Triplet (t) | ~6.0 |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Region (7.0-8.0 ppm): The chloro-substituted benzene ring will display a characteristic splitting pattern. The proton at position 6 (H-6), being ortho to the chlorine and meta to the amide nitrogen, is expected to be the most deshielded and appear as a doublet due to meta-coupling with H-7.[4][5] The proton at position 7 (H-7) will likely appear as a doublet of doublets, being coupled to both H-6 (meta) and H-9 (ortho).[6][7] The proton at H-9, ortho to the amide nitrogen, will be a doublet due to ortho-coupling with H-7.[8][9]
-
Amide Protons (8.5 and 10.5 ppm): The two amide protons (N1-H and N4-H) are expected to appear as broad singlets at downfield chemical shifts due to the electron-withdrawing effect of the adjacent carbonyl groups and potential hydrogen bonding. Their chemical shifts can be sensitive to solvent and concentration.
-
Aliphatic Region (2.9 and 3.5 ppm): The two methylene groups (CH₂ at positions 3 and 4) in the diazepine ring are expected to show signals in the aliphatic region. The protons at position 3, being adjacent to a carbonyl group, will be more deshielded than the protons at position 4, which are adjacent to a nitrogen atom. They are predicted to appear as triplets due to coupling with each other.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~168 |
| C-5 (C=O) | ~172 |
| C-5a (quaternary) | ~138 |
| C-8 (C-Cl) | ~132 |
| C-6 | ~129 |
| C-9a (quaternary) | ~128 |
| C-7 | ~126 |
| C-9 | ~122 |
| C-3 (CH₂) | ~45 |
| C-4 (CH₂) | ~40 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbons (168 and 172 ppm): The two carbonyl carbons of the amide groups will have the most downfield chemical shifts.[10]
-
Aromatic Carbons (122-138 ppm): The six aromatic carbons will resonate in the typical range for substituted benzenes. The carbon bearing the chlorine atom (C-8) and the quaternary carbons (C-5a and C-9a) will have distinct chemical shifts compared to the protonated aromatic carbons.[11][12]
-
Aliphatic Carbons (40 and 45 ppm): The two methylene carbons in the diazepine ring will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[13] Ensure the sample is fully dissolved.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate window functions before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Use a wider spectral width (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is expected to show characteristic absorption bands for the amide N-H and C=O groups, as well as aromatic C-H and C=C bonds, and the C-Cl bond.
Predicted IR Spectrum
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretching (Amide) | 3200 - 3400 | Medium, Broad |
| C-H Stretching (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretching (Amide I) | 1670 - 1700 | Strong |
| C=C Stretching (Aromatic) | 1450 - 1600 | Medium |
| N-H Bending (Amide II) | 1510 - 1550 | Medium |
| C-N Stretching | 1200 - 1350 | Medium |
| C-Cl Stretching | 700 - 800 | Strong |
Interpretation of the Predicted IR Spectrum:
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ is characteristic of N-H stretching in amides, with the broadening due to hydrogen bonding.[14]
-
C=O Stretching: A strong absorption band between 1670 and 1700 cm⁻¹ is expected for the carbonyl groups of the two amide functionalities (Amide I band).[10][15][16] The exact position will depend on the ring strain and hydrogen bonding.
-
Aromatic Vibrations: Medium intensity peaks between 1450-1600 cm⁻¹ correspond to C=C stretching vibrations within the benzene ring. C-H stretching of the aromatic ring will be observed around 3000-3100 cm⁻¹.
-
C-Cl Stretching: A strong band in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[17][18]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[17]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Place the sample in the IR spectrometer and record the sample spectrum.
-
The final spectrum is obtained by subtracting the background from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural elucidation.
Predicted Mass Spectrum (Electrospray Ionization - ESI)
-
Molecular Ion Peak: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 211.6. Depending on the conditions, adducts with sodium [M+Na]⁺ at m/z 233.6 or potassium [M+K]⁺ at m/z 249.5 may also be observed.[19][20]
-
Isotope Pattern: Due to the presence of a chlorine atom, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at [M+2+H]⁺ (m/z 213.6) that is approximately one-third the intensity of the [M+H]⁺ peak.
Predicted Fragmentation Pattern
The fragmentation of benzodiazepines typically involves cleavage of the seven-membered diazepine ring.[21][22] For 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, the following fragmentation pathways are plausible:
-
Loss of CO: A common fragmentation pathway for amides is the loss of a carbonyl group (CO), which would result in a fragment ion.
-
Cleavage of the Diazepine Ring: The seven-membered ring can undergo various cleavage patterns, leading to the formation of smaller, stable fragment ions. For example, cleavage across the C5-N4 and C5a-N1 bonds could lead to the formation of a chloro-substituted benzoyl cation.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.[23]
-
Instrumentation: Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Visualizing Molecular Structure and Analytical Workflow
Molecular Structure
Caption: Molecular structure of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust predictive framework for the characterization of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this compound. The provided protocols serve as a foundation for obtaining high-quality, reproducible data, ensuring the integrity of experimental results in research and development settings.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
PubMed. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. [Link]
-
ACS Publications. Fragmentation Pattern of l,4-Benzodiazepin-2-ones. [Link]
-
University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
University of California, Irvine. Sample preparation for FT-IR. [Link]
-
Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene. [Link]
-
Doc Brown's Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
YouTube. NMR 5: Coupling Constants. [Link]
-
YouTube. HMNR Aromatic Coupling. [Link]
-
University of California, Davis. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 4. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.pg.edu.pl [chem.pg.edu.pl]
- 11. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. spcmc.ac.in [spcmc.ac.in]
- 15. Infrared spectra of Amides & Lactams (RCONR2) [mail.almerja.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. phys.libretexts.org [phys.libretexts.org]
An In-depth Technical Guide to 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione and its Position within the Benzodiazepine Class
An In-depth Technical Guide to 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione and its Position within the Benzodiazepine Class
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, exploring its structural relationship to the broader benzodiazepine class of compounds. We will delve into the foundational pharmacology of benzodiazepines, propose a detailed synthetic pathway for this specific dione derivative, and outline a strategic workflow for its biological evaluation.
The Benzodiazepine Scaffold: A Pillar of CNS Therapeutics
Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[3][4][5] Their core chemical structure consists of a fused benzene and diazepine ring system.[5] The therapeutic effects of benzodiazepines are primarily mediated through their interaction with the central nervous system (CNS).[6]
Mechanism of Action: Potentiating GABAergic Inhibition
Benzodiazepines exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][7] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows chloride ions to enter the neuron.[6] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability.[8] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased frequency of chloride channel opening.[8] This potentiation of GABAergic inhibition is the cornerstone of the therapeutic actions of benzodiazepines.[9]
Different subtypes of the GABA-A receptor, characterized by their specific alpha subunit isoforms, mediate distinct effects of benzodiazepines. For instance, receptors containing the α1 subunit are associated with sedative and amnesic effects, while those with the α2 subunit are linked to anxiolytic actions.[7][10]
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione: A Structural Analysis
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is a derivative of the benzodiazepine core structure. Its chemical formula is C9H7ClN2O2 and it has a molecular weight of 210.62 g/mol .[11] This compound is recognized as a key intermediate in the synthesis of more complex benzodiazepine derivatives, particularly those developed as agents active in the central nervous system.[12]
Key Structural Features and Their Implications
The structure of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione presents several points of interest for medicinal chemists:
-
The Benzodiazepine Core: The foundational fused benzene and 1,4-diazepine rings classify it within this pharmacologically significant group of compounds.
-
8-Chloro Substitution: The chlorine atom at the 8-position of the benzodiazepine ring is a common feature in many clinically used benzodiazepines, such as diazepam. This electron-withdrawing group is known to influence the compound's binding affinity and efficacy.
-
3,4-Dihydro: The saturation at the 3 and 4 positions of the diazepine ring is a notable feature.
-
2,5-Dione: The presence of two carbonyl groups at the 2 and 5 positions distinguishes this compound from many common benzodiazepines, which typically have a ketone at the 2-position and a methylene group at the 5-position. This dione functionality offers unique opportunities for further chemical modification.
The following table summarizes the key properties of this compound:
| Property | Value | Source |
| Chemical Name | 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione | N/A |
| CAS Number | 195983-60-9 | [11] |
| Molecular Formula | C9H7ClN2O2 | [11] |
| Molecular Weight | 210.62 g/mol | [11] |
| Primary Application | Synthetic Intermediate | [12] |
Proposed Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-Carboxy-4-chlorophenyl)glycine ethyl ester (Amide Coupling)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) and glycine ethyl ester hydrochloride (8.1 g, 58.3 mmol) in 100 mL of pyridine.
-
Reagent Addition: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (13.4 g, 70.0 mmol) portion-wise over 15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold 1 M hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione (Intramolecular Cyclization)
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the purified N-(2-carboxy-4-chlorophenyl)glycine ethyl ester (10.0 g, 38.8 mmol) in 100 mL of anhydrous toluene.
-
Reagent Addition: Add sodium ethoxide (3.17 g, 46.6 mmol) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110°C) for 6 hours. The progress of the Dieckmann condensation can be monitored by TLC.
-
Work-up: Cool the reaction to room temperature and quench with 50 mL of 1 M hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting solid can be recrystallized from ethanol to yield the pure 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione.
Proposed Biological Evaluation Workflow
Given that 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is a novel compound with no reported biological activity, a systematic screening cascade is necessary to elucidate its potential pharmacological profile.
Biological Screening Workflow Diagram
Caption: A tiered approach for the biological evaluation of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione.
Detailed Methodologies for Biological Assays
1. Primary Screening: Radioligand Binding Assay
-
Objective: To determine the binding affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.
-
Protocol:
-
Prepare cell membranes from a stable cell line expressing human GABA-A receptors.
-
Incubate the membranes with a radiolabeled benzodiazepine ligand (e.g., [3H]-Flumazenil) and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand) and subsequently the Ki (inhibition constant).
-
2. Secondary Screening: Electrophysiology Assay
-
Objective: To assess the functional activity of the compound as a modulator of the GABA-A receptor.
-
Protocol:
-
Use whole-cell patch-clamp recordings on human embryonic kidney (HEK293) cells stably expressing GABA-A receptors.
-
Apply a submaximal concentration of GABA (EC10-EC20) to elicit a baseline chloride current.
-
Co-apply varying concentrations of the test compound with GABA.
-
Measure the potentiation of the GABA-induced current by the test compound.
-
Determine the EC50 value (concentration of the compound that produces 50% of its maximal effect).
-
3. In Vivo Behavioral Assay: Zebrafish Larval Dark Avoidance Test
-
Objective: To evaluate the anxiolytic-like effects of the compound in a vertebrate model.[13]
-
Protocol:
-
Use larval zebrafish, which exhibit a natural aversion to dark environments, a behavior that can be attenuated by known anxiolytics.[13]
-
Place individual larvae in a 96-well plate with a light-dark preference setup.[13]
-
Expose the larvae to varying concentrations of the test compound.
-
Track the movement of the larvae and quantify the time spent in the light versus dark zones.
-
A significant increase in the time spent in the dark zone compared to vehicle-treated controls would indicate an anxiolytic-like effect.
-
Conclusion and Future Directions
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione represents an intriguing, yet underexplored, member of the benzodiazepine family. Its dione functionality presents a unique chemical handle for the development of novel derivatives. The proposed synthetic route offers a viable pathway for its production, and the outlined biological screening cascade provides a robust framework for elucidating its potential as a CNS-active agent. Further investigation into the structure-activity relationships of dione-containing benzodiazepines could open new avenues for the design of next-generation therapeutics with improved efficacy and side-effect profiles.
References
-
National Center for Biotechnology Information. (2024). Benzodiazepines. In StatPearls. Retrieved from [Link]
-
S. K. Shrivastava, D. P. S. Rathore, & A. P. S. Sisodia. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]
-
Benzodiazepine Information Coalition. Mechanism of Action. Retrieved from [Link]
-
J. H. Lee, J. H. Park, & S. H. Jung. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 26(16), 4945. [Link]
-
JoVE. (2024). Sedatives and Hypnotics Drugs: Benzodiazepines. Retrieved from [Link]
-
A. Kumar, & R. K. Rawal. (2016). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Mini-Reviews in Medicinal Chemistry, 16(14), 1164-1173. [Link]
-
Medical News Today. (2023). Benzodiazepines: Uses, types, side effects, and risks. Retrieved from [Link]
-
PubMed. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Retrieved from [Link]
-
Dr. Oracle. (2025). What is the mechanism of action and therapeutic effect of benzodiazepines? Retrieved from [Link]
-
D. A. G. C. M. da Silva, et al. (2021). Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances. Pharmaceuticals, 14(2), 146. [Link]
-
Wikipedia. Diazepam. Retrieved from [Link]
-
Cleveland Clinic. (2023). Benzodiazepines. Retrieved from [Link] benzodiazepines
-
Verywell Mind. (2023). Benzodiazepines Uses, Indications, and Side Effects. Retrieved from [Link]
-
PubMed. (1993). Quantitative structure-activity relationship studies on benzodiazepine receptor binding. Retrieved from [Link]
-
Wikipedia. Benzodiazepine. Retrieved from [Link]
-
G. Glamorgan, et al. (2021). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Pharmaceuticals, 14(11), 1148. [Link]
-
ResearchGate. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved from [Link]
-
eGPAT. (2017). Structural activity relationships of benzodiazepines. Retrieved from [Link]
-
Taylor & Francis Online. (1999). Synthesis Of 1,5-Benzodiazepine Derivatives. Synthetic Communications, 29(11), 1881-1887. [Link]
-
ACS Publications. (1995). Quantitative Structure-Activity Relationships of the Benzodiazepines. A Review and Reevaluation. Chemical Reviews, 95(6), 1877-2023. [Link]
-
Mayo Clinic Laboratories. (2023). High-Resolution Targeted Benzodiazepine Screen. Retrieved from [Link]
-
A. A. A. Al-Azzam, et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5551939. [Link]
-
YouTube. (2023). High-Resolution Targeted Benzodiazepine Screen. Retrieved from [Link]
-
MySkinRecipes. 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione. Retrieved from [Link]
-
S. H. Lee, et al. (2023). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. International Journal of Molecular Sciences, 24(14), 11504. [Link]
-
ResearchGate. (2025). Choosing the Right Benzodiazepine Assay: Impact on Clinical Decision Making. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(11), 3185. [Link]
-
Semantic Scholar. (2013). Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. Retrieved from [Link]
-
PrepChem.com. Synthesis of 8-chloro-2,3,4,5-tetrahydro-1-benzazepine-2,5-dione-4-carboxylic acid methyl ester. Retrieved from [Link]
Sources
- 1. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Benzodiazepines Uses, Indications, and Side Effects [verywellmind.com]
- 5. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 6. benzoinfo.com [benzoinfo.com]
- 7. Diazepam - Wikipedia [en.wikipedia.org]
- 8. Video: Sedatives and Hypnotics Drugs: Benzodiazepines [jove.com]
- 9. droracle.ai [droracle.ai]
- 10. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. This compound [myskinrecipes.com]
- 13. A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish [mdpi.com]
The Evolving Landscape of Benzodiazepines: A Technical Guide to the Discovery and History of Novel Derivatives
Introduction: A Legacy of Tranquility and the Dawn of a New Era
The history of benzodiazepines is a compelling narrative of serendipity, targeted chemical innovation, and evolving clinical understanding. It began in 1955 with the accidental discovery of chlordiazepoxide (Librium) by Leo Sternbach at Hoffmann-La Roche, a discovery that would forever change the landscape of treating anxiety and insomnia.[1][2] This was followed by the synthesis of diazepam (Valium) in 1963, which, by the mid-1970s, propelled benzodiazepines to become the most prescribed class of drugs globally.[1][2] Their success stemmed from a superior safety profile compared to the barbiturates they replaced, particularly a reduced risk of respiratory depression.[1]
The classical benzodiazepines exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[3][4] This interaction enhances the influx of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability, which manifests as anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[2][3]
However, the very properties that made classical benzodiazepines so effective also led to concerns regarding dependence, abuse, and withdrawal symptoms.[1] This, coupled with the advent of other psychotropic medications like selective serotonin reuptake inhibitors (SSRIs), led to a more cautious approach to their prescription.[2] It is against this backdrop that the discovery and development of novel benzodiazepine derivatives have emerged, driven by two primary forces: the quest for compounds with improved therapeutic profiles within the pharmaceutical industry and the clandestine synthesis of "designer benzodiazepines" to circumvent drug control laws.[3][5][6]
This technical guide provides an in-depth exploration of the discovery and history of these novel benzodiazepine derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the synthetic strategies, pharmacological evaluation, and the underlying scientific rationale that govern this complex and evolving field.
The Core Scaffold and the Rationale for Modification
The classical benzodiazepine structure, a fusion of a benzene and a diazepine ring, offers numerous sites for chemical modification.[2] These modifications are not random; they are guided by established structure-activity relationships (SAR) to modulate potency, efficacy, metabolism, and receptor subtype selectivity. The primary goal in legitimate drug discovery is often to separate the desired therapeutic effects (e.g., anxiolysis) from undesirable side effects (e.g., sedation, amnesia).
A significant advancement in this area has been the identification of different GABA-A receptor subtypes, which are pentameric ligand-gated ion channels composed of various subunit combinations (α, β, γ).[4] It is now understood that the sedative and amnesic effects of benzodiazepines are primarily mediated by the α1 subunit, while the anxiolytic effects are associated with the α2 subunit.[4] This knowledge has opened the door to designing novel derivatives with greater selectivity for specific α subunits, a key strategy in modern benzodiazepine research.
On the other hand, the synthesis of designer benzodiazepines often involves modifications to the classical scaffold to create compounds that are not explicitly illegal but mimic the effects of prescription benzodiazepines.[3][6] These modifications can include the addition of different halogen atoms or the incorporation of a triazole ring, as seen in the potent and widely abused "triazolobenzodiazepines" like alprazolam and its designer analogues.[7][8]
Signaling Pathway of Benzodiazepine Action
The mechanism of action for all benzodiazepines, both classical and novel, converges on the GABA-A receptor. The following diagram illustrates this key signaling pathway.
Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.
This diagram illustrates that benzodiazepines do not activate the GABA-A receptor directly. Instead, they bind to a distinct allosteric site, enhancing the affinity of GABA for its own binding site. This leads to a more frequent opening of the associated chloride channel, resulting in enhanced neuronal inhibition.
Experimental Workflow for the Discovery and Characterization of Novel Benzodiazepine Derivatives
The development of a novel benzodiazepine derivative, whether for therapeutic or illicit purposes, follows a logical, multi-step process. The following workflow outlines the key stages, from initial synthesis to biological evaluation.
Caption: Experimental workflow for novel benzodiazepine development.
Synthesis of Novel Benzodiazepine Derivatives: Methodologies and Protocols
The synthesis of the benzodiazepine core can be achieved through various chemical reactions. A common and versatile method involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or a β-haloketone.[9][10]
Representative Synthetic Protocol: Synthesis of a 1,4-Benzodiazepine Derivative
This protocol is a generalized representation based on common laboratory practices for the synthesis of novel 1,4-benzodiazepine derivatives.
Objective: To synthesize a novel 1,4-benzodiazepine derivative via the condensation of a substituted o-phenylenediamine and a β-keto-amide.
Materials:
-
Substituted benzene-1,2-diamine (1 equivalent)
-
Substituted N-aryl-3-oxobutanamide (1 equivalent)
-
Glacial acetic acid (solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Ethyl acetate and hexane (for TLC mobile phase and extraction)
-
Ethanol (for washing)
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add the substituted benzene-1,2-diamine (e.g., 10 mmol, 1 eq) and the substituted N-aryl-3-oxobutanamide (e.g., 10 mmol, 1 eq).[11]
-
Solvent Addition: Add glacial acetic acid (30-40 mL) to the flask. The acetic acid acts as both a solvent and a catalyst for the condensation reaction.[11]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 12-24 hours. The progress of the reaction should be monitored by TLC.[11]
-
Rationale: Heating under reflux provides the necessary activation energy for the condensation and subsequent cyclization to form the diazepine ring. Acetic acid facilitates the dehydration steps involved in the reaction.
-
-
Reaction Monitoring: Periodically take a small aliquot of the reaction mixture, spot it on a TLC plate, and elute with an appropriate mobile phase (e.g., 30% ethyl acetate in hexane). Visualize the spots under UV light to determine the consumption of starting materials and the formation of the product.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid product may precipitate out.
-
Precipitation and Filtration: Pour the reaction mixture into ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.[11]
-
Drying: Dry the solid product in a vacuum oven over anhydrous CaCl2.[11]
-
Purification (if necessary): If the product is not sufficiently pure, it can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterization: The structure of the final compound must be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[9][11][12]
Pharmacological Characterization of Novel Benzodiazepine Derivatives
Once a novel benzodiazepine derivative has been synthesized and purified, its pharmacological properties must be determined. This involves a series of in vitro and in vivo assays.
In Vitro Assays
-
Radioligand Binding Assays: These assays are crucial for determining the affinity of a novel compound for the benzodiazepine binding site on the GABA-A receptor. They are typically performed using cell membranes from cell lines expressing specific GABA-A receptor subtypes. A radiolabeled benzodiazepine, such as [³H]flunitrazepam, is used as the ligand. The ability of the novel compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. Lower Ki values indicate higher binding affinity.
-
Electrophysiology Assays: These functional assays, often using the two-electrode voltage clamp technique in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing specific GABA-A receptor subtypes, are used to determine the efficacy of the compound. These experiments measure the potentiation of GABA-induced chloride currents by the novel benzodiazepine. The half-maximal effective concentration (EC50) is a key parameter derived from these studies, indicating the potency of the compound as a positive allosteric modulator.[13] A recent study on a novel peripherally restricted benzodiazepine, LI-633, demonstrated its robust potentiation of GABA-induced currents with EC50 values ranging from 8 nM to 128 nM across different GABA-A receptor subtypes.[13]
In Vivo Assays
-
Behavioral Models: A range of animal models are used to assess the anxiolytic, sedative, and anticonvulsant effects of novel benzodiazepines.
-
Anxiolytic Activity: The elevated plus-maze and light-dark box tests are commonly used. An increase in the time spent in the open arms of the maze or the light compartment of the box indicates an anxiolytic effect.[14]
-
Sedative Activity: The open-field test can be used to assess locomotor activity. A significant decrease in movement is indicative of sedation.[13][14]
-
Anticonvulsant Activity: The ability of a compound to protect against seizures induced by chemical convulsants (e.g., pentylenetetrazole) or electrical stimulation is a measure of its anticonvulsant potential.[11]
-
-
Toxicity Studies: Acute and sub-acute toxicity studies are performed in animals to determine the safety profile of the compound, including the determination of the LD50 (median lethal dose).[14]
The Rise of "Designer Benzodiazepines"
A significant portion of novel benzodiazepine derivatives discovered in recent years falls into the category of "designer benzodiazepines." These are compounds that are often synthesized in clandestine laboratories with the aim of circumventing drug laws.[3][6] Many of these were originally synthesized by pharmaceutical companies but never brought to market.[7]
Examples of prominent designer benzodiazepines include:
-
Clonazolam: A hybrid of clonazepam and alprazolam, reported to be highly potent.[7][8]
-
Flubromazolam: A triazolo-analogue of flubromazepam, known for its heavy sedative and amnesic effects.[8][15]
-
Etizolam: A thienodiazepine that is a prescription medication in some countries but is often sold as a designer drug elsewhere.[7]
-
Diclazepam: A derivative of diazepam that is metabolized to other active benzodiazepines.[6]
The unpredictable potency and purity of these unregulated compounds pose a significant public health risk.[3][6]
Quantitative Data on Novel Benzodiazepine Derivatives
The following table summarizes publicly available data for a selection of novel and designer benzodiazepine derivatives. It is important to note that data for many designer compounds is sparse and often comes from non-peer-reviewed sources.
| Compound | Class | Reported Potency/Effects | Pharmacokinetic Notes |
| LI-633 | Peripherally Restricted PAM | EC50: 8-128 nM (in vitro); Attenuates visceral pain in animal models without CNS effects.[13] | Designed for low CNS penetration.[13] |
| VBZ102 | 2,3-Benzodiazepine | Anxiolytic effects in animal models; sedative at higher doses.[14] | Data not widely available. |
| Clonazolam | Designer Triazolobenzodiazepine | Reported to be over twice as potent as alprazolam; strong sedative and amnesic effects.[8][15] | Limited formal studies. |
| Flubromazolam | Designer Triazolobenzodiazepine | High potency; prolonged sedation and amnesia.[8][15] | Onset of action: 20-45 minutes; duration: 3-6 hours with after-effects up to 14 hours.[15] |
| Etizolam | Designer Thienodiazepine | Anxiolytic, hypnotic, and euphoric effects reported.[15] | Limited formal studies in non-medical use contexts. |
Future Directions and Conclusion
The field of benzodiazepine research continues to evolve. In legitimate pharmaceutical development, the focus is on designing subtype-selective compounds that can offer the therapeutic benefits of classical benzodiazepines with a reduced side-effect profile. The development of peripherally restricted benzodiazepines for conditions like visceral pain is a prime example of this innovative approach.[13]
Conversely, the proliferation of designer benzodiazepines presents an ongoing challenge for public health and law enforcement. The continuous emergence of new, uncharacterized compounds requires the development of rapid and accurate analytical methods for their detection.
References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (n.d.). MDPI. Retrieved from [Link]
-
Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (n.e.). Hilaris Publisher. Retrieved from [Link]
-
The Evolution of Designer Benzodiazepines. (2019, November 1). American Association for Clinical Chemistry. Retrieved from [Link]
-
Designer Benzodiazepines: Another Class of New Psychoactive Substances. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel Designer Benzodiazepines: Comprehensive Review Of Evolving Clinical And Adverse Effects. (2022, August 22). LSU Health Shreveport Scholarly Commons. Retrieved from [Link]
-
Drug Primer: Designer Benzodiazepines. (2024, September 4). Axis Forensic Toxicology. Retrieved from [Link]
-
Designer Benzodiazepines. (n.d.). ToxTalks. Retrieved from [Link]
-
Clinical pharmacokinetics of the newer benzodiazepines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Designer Benzodiazepines: The Synthetic Threat Challenging Luxury Treatment Centers. (2025, September 26). All Points North. Retrieved from [Link]
-
Clinical Pharmacokinetics of the Newer Benzodiazepines. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects. (2022, August 22). National Center for Biotechnology Information. Retrieved from [Link]
-
The history of benzodiazepines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Clinical Pharmacology and Therapeutics of Benzodiazepines. (n.d.). ResearchGate. Retrieved from [Link]
-
"Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clini" by Amber N. Edinoff, Catherine A. Nix et al. (2022, August 22). LSU Health Shreveport Scholarly Commons. Retrieved from [Link]
-
A new benzodiazepine pharmacology. (n.d.). Illinois Experts. Retrieved from [Link]
-
Clinical pharmacology and therapeutics of benzodiazepines. (1978, June 24). Canadian Medical Association Journal. Retrieved from [Link]
-
BENZODIAZEPINES: A BRIEF HISTORY AND DEVELOPMENT. (2025, November 29). Moroccan Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Benzodiazepine. (n.d.). Wikipedia. Retrieved from [Link]
-
Development of a Novel Benzodiazepine to Delineate Peripheral GABA-A Signaling Mechanisms in Visceral Pain Syndromes. (2026, January 5). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 3. axisfortox.com [axisfortox.com]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. carraratreatment.com [carraratreatment.com]
- 7. myadlm.org [myadlm.org]
- 8. "Novel Designer Benzodiazepines: Comprehensive Review Of Evolving Clini" by Amber N. Edinoff, Catherine A. Nix et al. [digitalscholar.lsuhsc.edu]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel Benzodiazepine to Delineate Peripheral GABA-A Signaling Mechanisms in Visceral Pain Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione: A Technical Guide to Unveiling its Pharmacological Profile
Unlocking the Therapeutic Potential of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione: A Technical Guide to Unveiling its Pharmacological Profile
Introduction: The Enigmatic Promise of a Benzodiazepine Scaffold
The benzodiazepine nucleus is a privileged scaffold in medicinal chemistry, renowned for yielding a plethora of clinically significant therapeutics, primarily targeting the central nervous system.[1][2] While the classical 1,4-benzodiazepines are well-established as anxiolytics, sedatives, and anticonvulsants through their interaction with the GABA-A receptor, the diverse pharmacological landscape of their derivatives remains a fertile ground for discovery.[2][3] This guide focuses on a specific, yet under-explored analogue: 8-Chloro-3,4-dihydro-1H-benzo[e][4][5]diazepine-2,5-dione .
This molecule, characterized by a 1,4-diazepine-2,5-dione core and a chlorine substitution at the 8th position, presents a unique structural framework that suggests a departure from the classical benzodiazepine pharmacological profile. The presence of the 2,5-dione moiety, in particular, has been shown in other contexts to confer novel biological activities.[4][5][6] This whitepaper will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, proposing a potential pharmacological profile for this compound and outlining a rigorous, hypothesis-driven experimental workflow to elucidate its therapeutic promise.
Deconstructing the Scaffold: A Rationale for a Divergent Pharmacological Profile
The structure-activity relationships (SAR) of benzodiazepines are well-documented, with specific substitutions dictating their potency and receptor selectivity.[7][8] The chlorine atom at the 7th position (in classical benzodiazepine numbering) is a common feature for enhancing anxiolytic and anticonvulsant activity.[7] However, the 2,5-dione substitution in our target molecule fundamentally alters the electronic and conformational properties of the diazepine ring, suggesting that its primary targets may lie beyond the traditional GABA-A receptor benzodiazepine binding site.
Drawing parallels from existing research on benzodiazepine-2,5-dione derivatives, we can formulate several compelling hypotheses for the potential pharmacological profile of 8-Chloro-3,4-dihydro-1H-benzo[e][4][5]diazepine-2,5-dione:
-
Hypothesis 1: Melanocortin Receptor Agonism. Research has demonstrated that the 1,4-benzodiazepine-2,5-dione template can yield potent agonists of the melanocortin receptors (MCRs), which are implicated in energy homeostasis, inflammation, and sexual function.[4][5][6] This presents a compelling avenue for investigating our target compound as a potential therapeutic for obesity or inflammatory disorders.
-
Hypothesis 2: Novel CNS Activity. While potentially divergent from classical benzodiazepines, the inherent benzodiazepine scaffold suggests that central nervous system (CNS) activity cannot be discounted. The compound may exhibit more nuanced modulatory effects on other neurotransmitter systems or ion channels, potentially leading to novel anticonvulsant or anxiolytic profiles with an improved side-effect profile compared to traditional benzodiazepines. The pharmacology of Clobazam, a 1,5-benzodiazepine with a different substitution pattern, demonstrates anxiolytic and anticonvulsant effects with a potentially better motor side-effect profile, highlighting the potential for structural modifications to fine-tune activity.[9][10][11]
-
Hypothesis 3: Anticancer and Anti-proliferative Effects. Certain benzodiazepine derivatives have exhibited promising anticancer and anti-proliferative activities.[1] The unique electronic configuration of the 2,5-dione ring could facilitate interactions with novel intracellular targets involved in cell cycle regulation or apoptosis.
This guide will now detail a comprehensive experimental plan to systematically investigate these hypotheses.
Proposed Experimental Workflow: A Roadmap to Pharmacological Characterization
The following experimental workflow is designed to provide a thorough and conclusive assessment of the pharmacological profile of 8-Chloro-3,4-dihydro-1H-benzo[e][4][5]diazepine-2,5-dione.
Caption: A phased experimental workflow for the pharmacological characterization of 8-Chloro-3,4-dihydro-1H-benzo[e][4][5]diazepine-2,5-dione.
Phase 1: Initial Screening and Target Identification
1.1. Compound Synthesis and Characterization:
The initial step involves the synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e][4][5]diazepine-2,5-dione with a purity of >98% as confirmed by HPLC, LC-MS, and NMR. Detailed synthetic protocols for related benzodiazepine-2,5-diones have been published and can be adapted.[12]
1.2. High-Throughput Screening (HTS) Panel:
To cast a wide net and identify potential primary targets, the compound will be screened against a broad panel of receptors, enzymes, and ion channels. This unbiased approach is crucial for uncovering novel activities.
Table 1: Representative High-Throughput Screening Panel
| Target Class | Representative Targets | Assay Type |
| GPCRs | Melanocortin Receptors (MC1R-MC5R), Opioid, Dopamine, Serotonin Receptors | Radioligand Binding / Functional Assay |
| Ion Channels | Voltage-gated Sodium, Calcium, and Potassium Channels | Electrophysiology / Ion Flux Assay |
| Enzymes | Kinases, Phosphatases, Proteases | Enzymatic Activity Assays |
| Nuclear Receptors | Estrogen, Androgen, Glucocorticoid Receptors | Reporter Gene Assays |
1.3. Initial GABA-A Receptor Binding Assay:
Given its benzodiazepine scaffold, a competitive radioligand binding assay using [3H]-Flunitrazepam should be performed on rat or human cortical membranes to determine the compound's affinity for the benzodiazepine binding site on the GABA-A receptor. This will quickly ascertain if it retains classical benzodiazepine activity.
Phase 2: In-depth Mechanistic Studies
Based on the results of the initial screening, this phase will focus on elucidating the mechanism of action at the identified primary target(s).
2.1. Melanocortin Receptor Subtype Profiling (If indicated by HTS):
-
Protocol:
-
Perform saturation binding studies using radiolabeled ligands for each of the five melanocortin receptor subtypes (MC1R-MC5R) to determine the binding affinity (Ki) of the test compound.
-
Conduct functional assays, such as measuring cyclic AMP (cAMP) accumulation in cells expressing each MCR subtype, to determine the compound's functional activity (EC50 and Emax) as an agonist or antagonist.
-
2.2. Functional Assays:
For any identified GPCR targets, downstream signaling pathways should be investigated. This includes measuring second messengers like cAMP and intracellular calcium mobilization.
Caption: A potential GPCR signaling pathway to be investigated for 8-Chloro-3,4-dihydro-1H-benzo[e][4][5]diazepine-2,5-dione.
2.3. Electrophysiology on Neuronal Ion Channels:
If the HTS or initial GABA-A binding assays suggest activity at ion channels, patch-clamp electrophysiology on cultured neurons or heterologous expression systems is the gold standard for detailed characterization of the compound's effects on channel kinetics.
Phase 3: In Vivo Proof-of-Concept
Positive in vitro findings must be translated to in vivo models to assess the therapeutic potential and establish a preliminary safety profile.
3.1. Animal Models of Obesity and Metabolism:
-
Protocol:
-
Utilize diet-induced obese (DIO) mice or genetically obese models (e.g., db/db mice).
-
Administer the compound chronically via oral gavage or osmotic minipumps.
-
Monitor key parameters including food intake, body weight, body composition (using DEXA or NMR), and metabolic markers (glucose, insulin, lipids).
-
3.2. Animal Models of Seizures:
To explore potential anticonvulsant properties, the compound should be tested in standard rodent models.
Table 2: In Vivo Seizure Models
| Model | Seizure Type | Mechanism |
| Pentylenetetrazol (PTZ) | Generalized clonic seizures | GABA-A receptor antagonist |
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Non-specific neuronal excitation |
| 6-Hz Psychomotor Seizure Test | Limbic seizures | Therapy-resistant partial seizures |
3.3. In Vivo Cancer Xenograft Models:
If in vitro anti-proliferative activity is observed, the compound's efficacy should be evaluated in vivo.
-
Protocol:
-
Implant human cancer cell lines (identified as sensitive in vitro) subcutaneously into immunocompromised mice.
-
Once tumors are established, treat the mice with the compound.
-
Monitor tumor growth over time and assess for any signs of toxicity.
-
Conclusion: Charting a Path Forward
8-Chloro-3,4-dihydro-1H-benzo[e][4][5]diazepine-2,5-dione represents a compelling chemical entity with the potential for a novel pharmacological profile. By moving beyond the traditional understanding of benzodiazepine action and embracing a hypothesis-driven, multi-faceted experimental approach, the scientific community can systematically unravel the therapeutic promise of this intriguing molecule. The detailed workflows and protocols outlined in this guide provide a robust framework for such an investigation, paving the way for the potential discovery of a new class of therapeutics.
References
-
Joseph, C. G., et al. (2008). The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies. Journal of Medicinal Chemistry, 51(5), 1114-1121. [Link]
-
Haskell-Luevano, C., et al. (2008). The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies. PubMed, 13(Mar). [Link]
-
Kim, H. J., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(16), 4945. [Link]
-
Joseph, C. G., et al. (2008). The 1,4-Benzodiazepine-2,5-dione Small Molecule Template Results in Melanocortin Receptor Agonists with Nanomolar Potencies. ResearchGate. [Link]
-
Fielding, S., & Hoffmann, I. (1979). Pharmacology of anti-anxiety drugs with special reference to clobazam. British Journal of Clinical Pharmacology, 7(Suppl 1), 7S-15S. [Link]
-
Verma, A., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. [Link]
-
eGPAT. (2017). Structural activity relationships of benzodiazepines. [Link]
-
Pharmacology of Clobazam (Onfi) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2023). YouTube. [Link]
-
Wikipedia. (n.d.). Anticonvulsant. [Link]
-
Gower, T. L., & LGS Foundation. (2013). Indirect comparison of clobazam and other therapies for Lennox-Gastaut Syndrome. ResearchGate. [Link]
-
Drugs.com. (n.d.). Clobazam Alternatives Compared. [Link]
-
Schiavon, O., et al. (2022). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. PubMed Central. [Link]
-
Quora. (2019). What is the structure-activity relationship of Benzodiazepines?. [Link]
-
Weber, K. H., et al. (1982). Structure-activity relationships in thienodiazepine and benzodiazepine derivatives. PubMed. [Link]
-
Hadjipavlou-Litina, D., & Hansch, C. (1994). Quantitative Structure-Activity Relationships of the Benzodiazepines. A Review and Reevaluation. Chemical Reviews, 94(6), 1483-1517. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 4. The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. egpat.com [egpat.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacology of anti-anxiety drugs with special reference to clobazam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione: An Application Protocol
Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione: An Application Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione (CAS 195983-60-9), a key heterocyclic scaffold in medicinal chemistry. The 1,4-benzodiazepine-2,5-dione core is a privileged structure found in a variety of pharmacologically active compounds.[1][3] This protocol outlines a robust and well-established two-step solution-phase synthesis route, beginning with commercially available starting materials. The methodology is designed for researchers in synthetic organic chemistry, medicinal chemistry, and drug development, providing not only a step-by-step procedure but also the underlying chemical rationale for each operation.
Introduction and Scientific Background
The 1,4-benzodiazepine framework is a cornerstone of modern medicinal chemistry, renowned for its diverse pharmacological activities, particularly targeting the central nervous system (CNS).[2][4] The specific subclass of 1,4-benzodiazepine-2,5-diones has attracted significant interest as a versatile template for the development of novel therapeutic agents, including anxiolytics, anticonvulsants, and as starting points for more complex molecular architectures.[3]
The synthesis of this scaffold generally relies on the condensation and subsequent cyclization of an anthranilic acid derivative with an α-amino acid.[1][5] This approach offers a high degree of modularity, allowing for the introduction of diverse substituents on both the aromatic ring and the diazepinedione core, making it ideal for the construction of compound libraries for drug discovery.
This protocol details the synthesis of the 8-chloro substituted analog, a common substitution pattern in bioactive benzodiazepines. The synthesis proceeds via two principal stages:
-
Amide Coupling: Formation of an amide bond between 2-amino-5-chlorobenzoic acid and glycine methyl ester. This step creates the linear precursor containing all the necessary atoms for the final heterocyclic ring.
-
Intramolecular Cyclization: Amide-mediated ring closure of the intermediate to form the seven-membered diazepinedione ring system.
This guide is structured to provide clarity and reproducibility, with in-depth explanations to empower the researcher to understand and, if necessary, adapt the protocol for related derivatives.
Reaction Scheme and Mechanism
The overall synthetic pathway is illustrated below. The first step is a standard peptide coupling reaction to form the N-acylated glycine derivative. The second step is an intramolecular nucleophilic attack of the aniline nitrogen onto the ester carbonyl, followed by the elimination of methanol, to yield the thermodynamically stable seven-membered ring.
Caption: Overall synthesis pathway for 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione.
Materials and Reagents
This table summarizes the key reagents required for the synthesis. All reagents should be of analytical grade or higher and used as received from the supplier unless otherwise noted.
| Reagent | Formula | MW ( g/mol ) | CAS Number | Supplier (Example) |
| 2-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 635-21-2 | Sigma-Aldrich |
| Glycine methyl ester hydrochloride | C₃H₈ClNO₂ | 125.55 | 5680-79-5 | Sigma-Aldrich |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | C₉H₁₇N₃·HCl | 191.70 | 25952-53-8 | Sigma-Aldrich |
| HOBt (Hydroxybenzotriazole) | C₆H₅N₃O | 135.12 | 2592-95-2 | Sigma-Aldrich |
| DIPEA (N,N-Diisopropylethylamine) | C₈H₁₉N | 129.24 | 7087-68-5 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich |
| Toluene, anhydrous | C₇H₈ | 92.14 | 108-88-3 | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Hexanes | N/A | N/A | 110-54-3 | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Experimental Protocol
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of Methyl 2-((2-amino-5-chlorobenzoyl)amino)acetate (Intermediate I1)
This step involves the formation of an amide bond. The carboxylic acid of 2-amino-5-chlorobenzoic acid is activated by EDC and HOBt to form a highly reactive intermediate, which is then readily attacked by the primary amine of glycine methyl ester. DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the glycine ester and facilitate the reaction.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorobenzoic acid (5.0 g, 29.1 mmol, 1.0 equiv.).
-
Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, 100 mL).
-
Add glycine methyl ester hydrochloride (4.0 g, 31.8 mmol, 1.1 equiv.), HOBt (4.3 g, 31.8 mmol, 1.1 equiv.), and EDC hydrochloride (6.1 g, 31.8 mmol, 1.1 equiv.) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA, 12.7 mL, 72.8 mmol, 2.5 equiv.) dropwise to the stirred mixture over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Work-up: a. Pour the reaction mixture into a separatory funnel containing 300 mL of ethyl acetate and 300 mL of water. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 150 mL) and brine (1 x 150 mL). c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure intermediate as a solid.
Step 2: Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione (Final Product)
The intramolecular cyclization is typically achieved by heating the intermediate in a high-boiling point, non-protic solvent like toluene. The heat promotes the nucleophilic attack of the aniline nitrogen onto the ester carbonyl, leading to ring closure and elimination of methanol.
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the purified intermediate from Step 1 (e.g., 4.0 g, 16.5 mmol) in anhydrous toluene (150 mL).
-
Heat the mixture to reflux (approximately 110-111 °C) and maintain reflux for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. b. If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold toluene or hexanes. c. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the final product, 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, as a crystalline solid.[6]
Workflow Visualization
The following diagram illustrates the sequential workflow of the entire synthesis protocol.
Caption: Step-by-step experimental workflow for the synthesis.
Characterization
The identity and purity of the final product, 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected: C₉H₇ClN₂O₂, MW: 210.62).[6]
-
Melting Point (m.p.): To assess the purity of the crystalline solid.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione. By leveraging a well-established two-step sequence of amide coupling followed by thermal cyclization, this method offers a straightforward and adaptable route to a valuable heterocyclic scaffold. The explicit explanation of the rationale behind each step is intended to provide researchers with the necessary foundation to apply this chemistry to the synthesis of diverse libraries of benzodiazepine derivatives for applications in drug discovery and materials science.
References
-
Boojamra, C. G., Burow, K. M., Thompson, L. A., & Ellman, J. A. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry, 62(4), 1240–1256. [Link]
-
Scribd. (2023). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-Diones. Library Preparation and Demonstration of Synthesis Generality. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. (Provides context on multicomponent reactions for scaffold synthesis). [Link]
-
Bonnert, R. V., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(1), 8-16. [Link]
-
Boivin, R. P., et al. (2004). Synthesis of 1,4-benzodiazepine-3,5-diones. The Journal of Organic Chemistry, 69(19), 6371–6376. [Link]
-
MDPI. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 25(21), 5034. [Link]
-
MDPI. (2015). Synthesis of Functionalized 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(8), 13837-13854. [Link]
-
Constantine, G., et al. (2005). Design and Synthesis of Novel Benzodiazepines. VTechWorks. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. scbt.com [scbt.com]
Application Note: A Robust HPLC-UV Method for the Analysis of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
Introduction
8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione is a member of the benzodiazepine class of compounds, which are widely recognized for their therapeutic applications as sedative, anxiolytic, and anticonvulsant agents.[1][2] The rigorous quality control and pharmacokinetic monitoring of these compounds are paramount in pharmaceutical development and clinical settings. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique extensively used for the qualitative and quantitative analysis of drugs and related substances.[3][4][5] This application note presents a detailed protocol for the analysis of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione using a reversed-phase HPLC method with UV detection, suitable for researchers, scientists, and drug development professionals.
The method described herein is designed to be robust, reproducible, and transferable, providing a solid foundation for routine analysis and further method validation. We will delve into the rationale behind the selection of chromatographic parameters, from the stationary phase and mobile phase composition to the detector settings, providing a comprehensive guide grounded in established analytical principles for benzodiazepines.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its wide applicability in separating benzodiazepine derivatives.
-
Reference Standard: 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, purity ≥98%.
-
Solvents: HPLC grade acetonitrile and methanol.
-
Water: Deionized or Milli-Q water.
-
Buffer: Phosphate buffer (e.g., potassium phosphate monobasic).
Preparation of Standard Solutions and Mobile Phase
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be used for constructing the calibration curve.
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 7.0 with potassium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: A pre-mixed mobile phase of Mobile Phase A and Mobile Phase B in a ratio of 50:50 (v/v) is recommended as a starting point. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
Experimental Workflow
Caption: HPLC analysis workflow from preparation to reporting.
Detailed HPLC Protocol
-
System Equilibration: Equilibrate the HPLC system with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of each working standard solution and the sample solution into the HPLC system.
-
Chromatographic Run: Run the analysis under the conditions specified in the table below.
-
Data Acquisition: Acquire the chromatograms and record the peak areas.
-
Calibration Curve: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Quantification: Determine the concentration of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione in the sample solution by interpolating its peak area from the calibration curve.
Optimized HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm | C18 columns provide excellent retention and separation for a wide range of moderately polar compounds like benzodiazepines.[6] |
| Mobile Phase | Isocratic: 50% Acetonitrile, 50% 20mM Phosphate Buffer (pH 7.0) | A neutral pH buffer is generally suitable for benzodiazepines. The acetonitrile concentration can be adjusted to optimize retention time.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | Benzodiazepines typically exhibit strong UV absorbance in the mid-UV range. 254 nm is a common wavelength for initial method development. A full UV scan of the analyte is recommended to determine the optimal wavelength (λmax). |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Run Time | 10 minutes | This should be sufficient for the elution of the analyte and any potential impurities. |
Sample Preparation Protocol
The appropriate sample preparation method will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like biological fluids, a more rigorous extraction procedure is necessary to remove interfering substances.[2][8]
For Drug Substance/Formulation:
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Results and Discussion
A successful analysis will yield a sharp, symmetrical peak for 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione with a reproducible retention time. The calibration curve should exhibit excellent linearity with a correlation coefficient (r²) of ≥ 0.999 over the desired concentration range. The method's precision can be assessed by repeatedly injecting the same standard and expressed as the relative standard deviation (RSD), which should ideally be less than 2%.
System Suitability: Before sample analysis, a system suitability test should be performed by injecting a standard solution multiple times. Key parameters to monitor include:
-
Tailing Factor: Should be between 0.8 and 1.5.
-
Theoretical Plates: Should be >2000.
-
Reproducibility of Peak Area and Retention Time: RSD should be <2%.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione. The detailed methodology, from sample preparation to chromatographic conditions, offers a robust starting point for researchers and drug development professionals. The provided workflow and protocol are designed to be adaptable, allowing for optimization based on specific laboratory instrumentation and sample matrices. Adherence to good chromatographic practices and proper system suitability testing will ensure the generation of accurate and reliable data for this important class of pharmaceutical compounds.
References
-
Capuano, B. (1999). 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1]diazepine. Molecules, 4(10), 329-332. [Link]
-
Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]
-
Mandrioli, R., Mercolini, L., & Raggi, M. A. (2008). Analytical methods for determination of benzodiazepines. A short review. ResearchGate. [Link]
-
El-Beqqali, A., Kussak, A., & Abdel-Rehim, M. (2007). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed, 28(10), 845-865. [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]
-
The Pharmaceutical and Chemical Journal. (2023, December 18). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. [Link]
-
Qriouet, Z., Bouklouze, A., El-Idrissi, M., & El-Kari, K. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8147349. [Link]
-
MDPI. (2022, June 16). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Separations, 9(6), 158. [Link]
-
PubChem. (n.d.). 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione. [Link]
Sources
- 1. 8-CHLORO-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE CAS#: 195983-60-9 [amp.chemicalbook.com]
- 2. 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | C9H8N2O2 | CID 600572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chemicalbook.com]
- 7. eMolecules this compound | | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
Application Note: 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione as a Reference Standard
Application Note: 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione as a Reference Standard
Abstract
This technical guide provides a comprehensive overview of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione for its application as a reference standard in research and pharmaceutical quality control. This document outlines the material's physicochemical properties, provides detailed protocols for its characterization and use in common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and discusses best practices for its handling, storage, and stability assessment. The protocols herein are designed to ensure the scientific integrity and trustworthiness of analytical results, grounded in established principles of reference standard qualification.
Introduction: The Critical Role of a Well-Characterized Reference Standard
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is a key chemical intermediate in the synthesis of various benzodiazepine derivatives, a class of compounds with significant activity in the central nervous system.[3] Its presence as a potential impurity or a starting material in drug synthesis necessitates a highly pure and well-characterized reference standard for accurate identification and quantification. The reliability of analytical data in drug development and manufacturing is fundamentally dependent on the quality of the reference standards used. This application note serves as a practical guide for researchers and scientists to properly qualify and utilize 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione as a reference standard, ensuring data integrity and regulatory compliance.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of a reference standard is the foundation of its proper use.
Table 1: Physicochemical Properties of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
| Property | Value | Source |
| CAS Number | 195983-60-9 | |
| Molecular Formula | C₉H₇ClN₂O₂ | [4] |
| Molecular Weight | 210.62 g/mol | [4] |
| Appearance | White to off-white solid | General knowledge |
| Purity | ≥97% |
A Certificate of Analysis (CoA) accompanying a specific lot of the reference standard should provide more detailed and lot-specific data.
Qualification of the Reference Standard
The qualification of a reference standard is a systematic process to confirm its identity, purity, and suitability for its intended analytical use. This process should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Identity Confirmation
The identity of the reference standard must be unequivocally confirmed. A combination of spectroscopic techniques is recommended.
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the reference standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 16-64.
-
Process the data with appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more.
-
Process the data with appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
-
-
Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected structure. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals.
Purity Assessment
The purity of the reference standard is critical for its use in quantitative analysis. A high-resolution chromatographic technique is the method of choice for this purpose.
A stability-indicating HPLC method should be used to separate the main component from any potential impurities, including process-related impurities and degradation products.[7] While a validated method for this specific compound is not published, the following protocol is based on established methods for similar benzodiazepine derivatives and serves as a starting point for method development and validation.[2][8][9]
Protocol 2: HPLC-UV Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate or ammonium acetate). A starting point could be a 50:50 (v/v) mixture.[2][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 240 nm.[2]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of any impurity peaks.
-
Calculate the purity of the reference standard by the area normalization method, assuming all components have a similar response factor at the chosen wavelength. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Diagram 1: General Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity determination of the reference standard.
Application in Analytical Methods
Once qualified, the reference standard can be used for various analytical applications.
Identification
The reference standard can be used to confirm the identity of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione in a sample by comparing the retention time in an HPLC analysis or the NMR spectrum.
Quantitative Analysis (Assay)
For determining the concentration of the analyte in a sample, a calibration curve should be prepared using the reference standard.
Protocol 3: Quantitative Analysis by HPLC-UV
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the qualified reference standard at a known concentration (e.g., 1 mg/mL).
-
Perform a series of dilutions to prepare at least five calibration standards of different concentrations.
-
-
Preparation of Sample Solution:
-
Prepare the sample solution in the same diluent as the standard solutions, ensuring the expected analyte concentration falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the standard solutions in increasing order of concentration, followed by the sample solutions.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.
-
Diagram 2: Quantitative Analysis Workflow
Caption: Workflow for quantitative analysis using a reference standard.
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of the reference standard over time.
-
Handling: The reference standard should be handled in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses).
-
Storage: The material should be stored in its original, tightly sealed container, protected from light and moisture. Recommended storage conditions are typically at controlled room temperature or refrigerated (2-8 °C), as indicated on the Certificate of Analysis.
-
Stability Testing: A stability testing program should be in place to establish a re-test date for the reference standard. This involves storing the material under its recommended storage conditions and periodically testing its purity. Forced degradation studies, where the material is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), can help to identify potential degradation products and establish the stability-indicating nature of the analytical method.[11]
Conclusion
The use of a well-characterized reference standard of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is indispensable for accurate and reliable analytical results in the context of pharmaceutical research and quality control. Adherence to the protocols and guidelines presented in this application note will ensure the integrity of this critical analytical reagent, thereby contributing to the overall quality and safety of pharmaceutical products.
References
- A Comparative Guide to HPLC Analysis for Purity Determination of Benzodiazepines from 2-Aminophenyl Ketoximes. Benchchem. Accessed January 21, 2026.
- Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). SAS Publishers. Accessed January 21, 2026.
-
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione. MySkinRecipes. Accessed January 21, 2026.
- Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC. Accessed January 21, 2026.
- The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal. Accessed January 21, 2026.
- Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. PubMed. Accessed January 21, 2026.
- High-performance liquid chromatography of benzodiazepines I: Stability-indicating assay of diazepam tablets. PubMed. Accessed January 21, 2026.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Accessed January 21, 2026.
- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR d
- Basic 1H- and 13C-NMR Spectroscopy. Accessed January 21, 2026.
- Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impur. Chula Digital Collections. Accessed January 21, 2026.
-
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, CAS 195983-60-9. SCBT. Accessed January 21, 2026.
- development-and-validation-of-rp-hplc-method-for-diazepam-and-imipramine-in-bulk-pharmaceutical-fo.pdf. Pharmacophore. Accessed January 21, 2026.
- Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. Accessed January 21, 2026.
- Synthesis of 8-chloro-2,3,4,5-tetrahydro-1-benzazepine-2,5-dione-4-carboxylic acid methyl ester. PrepChem.com. Accessed January 21, 2026.
-
8-Chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1][2]diazepine. LGC Standards. Accessed January 21, 2026.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000262).
- 3H-1,4-Benzodiazepine-2,5(1H,4H)-dione and Related Compounds.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Accessed January 21, 2026.
- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
-
eMolecules 8-CHLORO-3,4-DIHYDRO-1H-BENZO[E][1][2]DIAZEPINE-2,5-DIONE. Fisher Scientific. Accessed January 21, 2026.
- Journal of Chemical and Pharmaceutical Research, 2015, 7(8):497-501 Research Article Identification, synthesis and character. JOCPR. Accessed January 21, 2026.
-
8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one. PubChem. Accessed January 21, 2026.
-
(PDF) 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][2]diazepin-11-yl)piperazino]. ResearchGate. Accessed January 21, 2026.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione [myskinrecipes.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography of benzodiazepines I: Stability-indicating assay of diazepam tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. saspublishers.com [saspublishers.com]
- 9. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
Application Notes for a Versatile Scaffold: 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione in Medicinal Chemistry
Application Notes for a Versatile Scaffold: 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione in Medicinal Chemistry
Introduction: The Strategic Value of the Benzodiazepine-2,5-dione Core
The 1,4-benzodiazepine framework is a cornerstone of medicinal chemistry, famously yielding drugs that modulate the central nervous system (CNS).[1] Within this privileged scaffold family, the 1,4-benzodiazepine-2,5-dione substructure represents a particularly versatile and synthetically accessible starting point for drug discovery programs.[2] These diones serve not merely as analogs of classical benzodiazepines but as rigid scaffolds amenable to diverse chemical modifications, leading to compounds with a wide array of biological activities. These activities extend beyond the traditional CNS effects to include enzyme inhibition and anticancer properties.[3]
The subject of these application notes, 8-Chloro-3,4-dihydro-1H-benzo[e][4][5]diazepine-2,5-dione , is a key intermediate for generating libraries of novel therapeutic candidates. The electron-withdrawing chloro group at the 8-position can influence the electronic properties and metabolic stability of its derivatives, making it a strategic feature for analogue development. This guide provides detailed protocols for the synthesis and characterization of this scaffold and its subsequent application in medicinal chemistry research, focusing on the generation of derivatives and their evaluation in relevant biological assays.
Physicochemical and Structural Data
A thorough understanding of the foundational molecule is critical before its use in a synthetic workflow. The key properties of 8-Chloro-3,4-dihydro-1H-benzo[e][4][5]diazepine-2,5-dione are summarized below.
| Property | Value | Reference |
| CAS Number | 195983-60-9 | [6] |
| Molecular Formula | C₉H₇ClN₂O₂ | [6] |
| Molecular Weight | 210.62 g/mol | [6] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
Synthetic Protocols
Protocol 1: Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
The synthesis of the title compound is a two-step process commencing with the readily available 2-amino-5-chlorobenzamide. The core principle is an initial acylation followed by an intramolecular cyclization to form the seven-membered diazepine ring.
Step 1: Synthesis of 2-(2-chloroacetamido)-5-chlorobenzamide
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-chlorobenzamide (5.0 g, 29.3 mmol) in 40 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.
-
Acylation: Slowly add chloroacetyl chloride (2.6 mL, 32.2 mmol, 1.1 equivalents) dropwise to the cooled solution over 15 minutes, ensuring the temperature remains below 10 °C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.
-
Work-up: Upon completion, quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-(2-chloroacetamido)-5-chlorobenzamide, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to form 8-Chloro-3,4-dihydro-1H-benzo[e][4][5]diazepine-2,5-dione
-
Reaction Setup: Dissolve the crude 2-(2-chloroacetamido)-5-chlorobenzamide from the previous step in 50 mL of dimethylformamide (DMF). Add potassium carbonate (8.1 g, 58.6 mmol, 2.0 equivalents) to the solution.
-
Cyclization: Heat the reaction mixture to 80 °C and stir for 6 hours. The base facilitates the intramolecular nucleophilic substitution, where the amide nitrogen displaces the chloride to form the diazepinedione ring.
-
Monitoring: Monitor the reaction by TLC (ethyl acetate/hexane, 1:1) for the formation of the product.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 50 mL) to remove DMF and salts, and then with a small amount of cold diethyl ether. Dry the solid under vacuum to yield 8-Chloro-3,4-dihydro-1H-benzo[e][4][5]diazepine-2,5-dione. Recrystallization from ethanol can be performed for higher purity if required.
Protocol 2: Characterization of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed. Below are the expected data based on the structure and analysis of similar compounds.[7][8][9]
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.8 (s, 1H, N1-H), ~8.5 (s, 1H, N4-H), ~7.8 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~3.9 (s, 2H, C3-H₂). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~168 (C=O), ~165 (C=O), ~138 (Ar-C), ~132 (Ar-C), ~130 (Ar-CH), ~128 (Ar-C), ~125 (Ar-CH), ~122 (Ar-CH), ~55 (CH₂). |
| IR (KBr) | ν (cm⁻¹): ~3200 (N-H stretch), ~1700 (C=O stretch, amide), ~1670 (C=O stretch, amide), ~1600 (C=C stretch, aromatic). |
| Mass Spec (ESI-MS) | m/z: 211.0 [M+H]⁺, 233.0 [M+Na]⁺. The isotopic pattern for one chlorine atom should be observed. |
Applications in Derivative Synthesis
This scaffold is an excellent starting point for creating diverse libraries of compounds through functionalization at the N1 and N4 positions.
Protocol 3: N-Alkylation of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
This protocol describes a general method for introducing alkyl groups, which can be used to modulate lipophilicity, steric bulk, and metabolic stability.
-
Reaction Setup: To a solution of 8-Chloro-3,4-dihydro-1H-benzo[e][4][5]diazepine-2,5-dione (210 mg, 1.0 mmol) in 10 mL of anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 44 mg, 1.1 mmol, 1.1 equivalents) portion-wise at 0 °C.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the anion.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 mmol, 1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (appropriate ethyl acetate/hexane mixture) to confirm the consumption of the starting material.
-
Work-up: Quench the reaction by carefully adding 10 mL of water. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated derivative. Note: Dialkylation may occur, particularly with excess alkylating agent and base.
Protocols for Biological Evaluation
Derivatives of the 1,4-benzodiazepine-2,5-dione scaffold have shown activity against various biological targets. The following protocols are provided as examples of relevant assays.
Protocol 4: In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
The dysregulation of HDACs is implicated in cancer and neurodegenerative diseases. This assay can determine the inhibitory potency of synthesized compounds against specific HDAC isoforms.[7]
-
Principle: This assay utilizes a fluorogenic substrate containing an acetylated lysine. Upon deacetylation by an HDAC enzyme, a developer solution cleaves the peptide, releasing a fluorophore. The fluorescence intensity is directly proportional to HDAC activity.[3]
-
Reagents:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (e.g., Trypsin in assay buffer).
-
Trichostatin A (TSA) as a positive control inhibitor.
-
Test compounds dissolved in DMSO.
-
-
Procedure (96-well plate format): a. Prepare serial dilutions of the test compounds and TSA in assay buffer. The final DMSO concentration should be ≤1%. b. To each well, add 45 µL of diluted HDAC enzyme. c. Add 5 µL of the diluted test compound, control inhibitor, or buffer (for no-inhibition control). d. Incubate the plate at 37 °C for 15 minutes to allow for compound-enzyme interaction. e. Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to all wells. f. Incubate the plate at 37 °C for 60 minutes. g. Stop the reaction and develop the signal by adding 50 µL of developer solution containing TSA (to stop further deacetylation). h. Incubate at room temperature for 15-20 minutes. i. Read the fluorescence on a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibition control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 5: In Vitro GABA-A Receptor Binding Assay
This competitive binding assay assesses the ability of test compounds to displace a radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor.[4]
-
Principle: The affinity of a test compound for the benzodiazepine site is determined by its ability to compete with a known high-affinity radioligand (e.g., [³H]-Flumazenil) for binding to receptors in a brain membrane preparation.
-
Reagents:
-
Tris-HCl buffer (50 mM, pH 7.4).
-
Rat whole brain membranes (prepared via homogenization and centrifugation).
-
[³H]-Flumazenil (Radioligand).
-
Diazepam or Clonazepam (unlabeled, for defining non-specific binding).
-
Test compounds dissolved in DMSO.
-
-
Procedure: a. Prepare rat brain membranes by homogenizing brain tissue in ice-cold buffer, followed by a series of centrifugation and resuspension steps to wash away endogenous GABA.[8][10] b. In test tubes, combine brain membrane preparation (~100-200 µg protein), [³H]-Flumazenil (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound. c. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled diazepam (e.g., 10 µM). d. Incubate the tubes at 4 °C for 60 minutes. e. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates bound from free radioligand. f. Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand. g. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percent displacement of the radioligand by the test compound at each concentration. Calculate the IC₅₀ value, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 6: In Vivo Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a standard behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.[11][12]
-
Principle: The test relies on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[5]
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two opposing arms enclosed by walls.
-
Procedure: a. Habituate the animals (mice or rats) to the testing room for at least 60 minutes before the experiment. b. Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the test (e.g., 30 minutes). Include a vehicle control group and a positive control group (e.g., diazepam). c. Place the animal in the center of the maze, facing a closed arm. d. Allow the animal to explore the maze for a 5-minute period. e. Record the session using a video camera mounted above the maze. f. After the 5-minute session, return the animal to its home cage. g. Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.
-
Data Analysis: Use video tracking software or manual scoring to measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity). Anxiolytic activity is indicated by a statistically significant increase in the time spent and/or entries into the open arms compared to the vehicle control group, without a significant change in total locomotor activity.
-
Conclusion
8-Chloro-3,4-dihydro-1H-benzo[e][4][5]diazepine-2,5-dione is a strategically valuable scaffold for medicinal chemistry. Its straightforward synthesis and the potential for diversification at two key positions allow for the rapid generation of compound libraries. The protocols provided herein offer a robust framework for its synthesis, characterization, and subsequent biological evaluation. By employing these methods, researchers can effectively explore the chemical space around this core structure to develop novel therapeutic agents targeting a range of diseases from CNS disorders to cancer.
References
-
Skolnick, P., Schweri, M. M., Williams, E. F., Moncada, V. Y., & Paul, S. M. (1982). An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. European Journal of Pharmacology, 78(1), 133–136. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. [Link]
-
Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research, 100(1), 81–97. [Link]
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088. [Link]
- De Blas, A. L., & Sangdee, D. (1980). A simple and rapid filter assay for the GABA-benzodiazepine receptor. Life Sciences, 27(17), 1541-1547.
-
Gao, C., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2595. [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]
-
Capuano, B. (1999). 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][4][5]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][4][5]diazepine. Molecules, 4(10), 329-332. [Link]
-
Boojamra, C. G., Burow, K. M., & Ellman, J. A. (1995). An expedient and high-yielding method for the solid-phase synthesis of diverse 1,4-benzodiazepine-2,5-diones. The Journal of Organic Chemistry, 60(18), 5742–5743. [Link]
-
RJPT SimLab. (n.d.). Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. [Link]
-
ResearchGate. (n.d.). In vitro assays for the determination of histone deacetylase activity. [Link]
-
ResearchGate. (n.d.). 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][4][5]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][4][5]diazepine. [Link]
-
Wikipedia. (n.d.). Benzodiazepine. [Link]
Sources
- 1. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, chiral resolution, and enantiopharmacology of a potent 2,3-benzodiazepine derivative as noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Troubleshooting & Optimization
"8-Chloro-3,4-dihydro-1h-benzo[e]diazepine-2,5-dione" synthesis side reactions and byproducts
Technical Support Center: Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
Introduction
Welcome to the technical support guide for the synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione. This molecule is a crucial intermediate in the development of various central nervous system (CNS) active agents, including anxiolytics and anticonvulsants.[3] Its structural scaffold is foundational for creating more complex benzodiazepine derivatives.[4][5]
This guide is designed for researchers, chemists, and process development professionals. It is structured in a practical, question-and-answer format to directly address common challenges, with a focus on troubleshooting side reactions and byproduct formation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your synthesis, improve yields, and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione?
The most common and reliable pathway involves a two-step process starting from 2-amino-5-chlorobenzoic acid.
-
Amide Formation: The first step is the acylation of a glycine ester (typically ethyl or methyl ester) with an activated form of 2-amino-5-chlorobenzoic acid. A more direct approach involves the reaction between 2-amino-5-chlorobenzoyl chloride and glycine ethyl ester. This forms the key open-chain intermediate, N-(2-amino-5-chlorobenzoyl)-glycine ethyl ester.[6]
-
Cyclization: The second step is an intramolecular cyclization of this intermediate. This is typically achieved by heating the intermediate, often in a high-boiling point solvent or with the aid of a base catalyst, to induce amide formation and closure of the seven-membered ring.
Below is a general workflow diagram for this synthetic pathway.
Caption: General Synthetic Workflow.
Q2: My cyclization reaction is sluggish and gives low yields. What are the common causes?
Low yields in the cyclization step are a frequent issue. The primary causes are typically related to reaction conditions and the purity of the intermediate.
-
Insufficient Temperature: The intramolecular cyclization requires significant activation energy. If you are running the reaction in a solvent like toluene or ethanol, ensure you are at a vigorous reflux. For particularly stubborn reactions, a higher boiling solvent like xylene or diphenyl ether may be necessary, though this increases the risk of thermal degradation byproducts.[7]
-
Incorrect Base: If using a base-catalyzed approach, the choice of base is critical. A strong, non-nucleophilic base is often preferred. Using a nucleophilic base like NaOH or KOH at high temperatures can lead to hydrolysis of the ester group on the intermediate, preventing cyclization. Sodium ethoxide (NaOEt) in ethanol is a common choice as it acts as a base without introducing a competing nucleophile.
-
Purity of Intermediate: Impurities in your N-(2-amino-5-chlorobenzoyl)-glycine ethyl ester can inhibit the reaction. Specifically, any remaining unreacted 2-amino-5-chlorobenzoic acid or excess acylating agent can lead to side reactions. It is crucial to purify the intermediate before proceeding to the cyclization step.
-
Atmosphere Control: While not always strictly required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may occur at high temperatures, which can discolor the reaction mixture and generate impurities.
Q3: I'm seeing an unexpected spot on my TLC/peak in my LC-MS. What are the most likely byproducts?
Byproduct formation is common in benzodiazepine synthesis.[2] Based on the standard synthetic route, here are the most probable culprits. We've summarized them in the table below for quick reference.
| Byproduct Name | Molecular Weight ( g/mol ) | Formation Mechanism & Notes |
| Uncyclized Intermediate | 256.68 | Incomplete cyclization. Often the major impurity in low-yielding reactions. |
| Hydrolysis Product | 228.62 | Hydrolysis of the ester on the intermediate to the carboxylic acid, which is difficult to cyclize. Caused by water contamination or strong nucleophilic bases. |
| Quinazolinone Derivative | 194.61 | An alternative 6-membered ring closure can occur, especially under certain acidic conditions, leading to the formation of a 6-chloro-2-(carboxymethyl)-quinazolin-4(3H)-one scaffold. |
| Dimer/Oligomers | >400 | Intermolecular reactions between two or more intermediate molecules instead of the desired intramolecular cyclization. Favored at very high concentrations. |
The diagram below illustrates the pathways to these common byproducts.
Caption: Competing Reaction Pathways.
Troubleshooting Guide
Problem 1: Reaction mixture turns dark brown/black during cyclization.
-
Probable Cause: Thermal decomposition or oxidation. This is common when using very high temperatures (e.g., >150 °C) for extended periods.
-
Solutions:
-
Lower Temperature, Longer Time: Attempt the reaction at a lower temperature (e.g., refluxing ethanol or toluene) for a longer duration (24-48 hours).
-
Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before heating and maintain a positive pressure throughout the reaction.
-
Purify the Intermediate: Decomposition is often nucleated by impurities. Ensure the starting intermediate is highly pure.
-
Problem 2: Product is difficult to purify and co-elutes with an impurity.
-
Probable Cause: The primary impurity is likely the uncyclized starting material, which has similar polarity to the product.
-
Solutions:
-
Drive the Reaction to Completion: The best purification is a complete reaction. Try optimizing the cyclization conditions (see FAQ Q2) to consume all of the starting material.
-
Recrystallization: This is often more effective than chromatography for separating products from starting materials with similar polarities. Experiment with different solvent systems. A common starting point is Ethanol/Water or Ethyl Acetate/Hexane.
-
Reactive Quenching: If the impurity is the hydrolyzed carboxylic acid intermediate, you can sometimes selectively remove it by washing the organic solution of your crude product with a weak aqueous base (e.g., 5% NaHCO₃ solution). The acidic impurity will move to the aqueous layer, while your neutral product remains in the organic phase. Caution: Do not use a strong base, as it may open the desired diazepine ring.
-
Experimental Protocols
Protocol 1: Synthesis of N-(2-amino-5-chlorobenzoyl)-glycine ethyl ester (Intermediate)
This protocol is a standard procedure and should be adapted and optimized for your specific laboratory conditions.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol).
-
Activation: Add thionyl chloride (25 mL) slowly at 0 °C. After the addition is complete, warm the mixture to reflux and heat for 2 hours. The solution should become clear.
-
Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
Amine Addition: Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (DCM, 50 mL). In a separate flask, prepare a solution of glycine ethyl ester hydrochloride (9.75 g, 69.9 mmol) and triethylamine (16.2 mL, 116.6 mmol) in DCM (100 mL). Cool this amine solution to 0 °C.
-
Reaction: Slowly add the acyl chloride solution to the glycine ethyl ester solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water to yield the intermediate as a white to off-white solid.
Protocol 2: Cyclization to 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
This protocol requires strictly anhydrous conditions.
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the purified intermediate from Protocol 1 (10.0 g, 39.0 mmol) and anhydrous ethanol (150 mL).
-
Base Preparation: In a separate flask, carefully prepare a 21% solution of sodium ethoxide in ethanol.
-
Reaction: Add a catalytic amount of the sodium ethoxide solution (approx. 0.2 equivalents, ~3.3 mL) to the flask containing the intermediate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase). The product spot should appear at a lower Rf than the starting material.
-
Quenching & Isolation: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding a few drops of glacial acetic acid.
-
Purification: Reduce the solvent volume under vacuum. The crude product will often precipitate. Cool the mixture in an ice bath, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.
References
-
ResearchGate. (n.d.). Clobazam (antiepileptic, anxiolytic) synthesis. Retrieved from ResearchGate. [Link]
-
Kumar, et al. (2017). Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. Letters in Organic Chemistry, 14(10). [Link]
- Google Patents. (n.d.). US10150745B2 - Process for the preparation of clobazam and its intermediate.
-
Bentham Science. (2017). Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. Letters in Organic Chemistry, 14(10), 770-777. [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of potential impurities of diazepam active pharmaceutical ingredient. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]
-
MySkinRecipes. (n.d.). 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione. Retrieved from MySkinRecipes. [Link]
-
Chinese Journal of Pharmaceuticals. (2021). Improved Synthetic Process of Clobazam. Chinese Journal of Pharmaceuticals, 52(07), 891-894. [Link]
-
ResearchGate. (1999). 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][2]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1][2]diazepine. Molecules, 4, 329-332. [Link]
-
The Journal of Organic Chemistry. (2021). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. The Journal of Organic Chemistry, 86(15), 10889–10902. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). A novel process for the synthesis of dibenzo[b,e][1][2]diazepines. Journal of Chemical and Pharmaceutical Research, 8(4), 318-326. [Link]
-
Taylor & Francis Online. (n.d.). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Arab Journal of Basic and Applied Sciences. [Link]
-
Semantic Scholar. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal chemistry. [Link]
-
LookChem. (n.d.). Glycine, N-(2-amino-5-chlorobenzoyl)-, ethyl ester. Retrieved from LookChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 8-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione [myskinrecipes.com]
- 4. tandfonline.com [tandfonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Glycine, N-(2-amino-5-chlorobenzoyl)-, ethyl ester|lookchem [lookchem.com]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Cyclization Conditions for Benzodiazepine Synthesis
Welcome to the technical support center for benzodiazepine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the cyclization step in forming the benzodiazepine core. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common experimental challenges, ensuring your synthesis proceeds efficiently and with high yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the benzodiazepine core?
A1: The synthesis of benzodiazepines, a critical scaffold in medicinal chemistry, primarily revolves around the formation of a seven-membered diazepine ring fused to a benzene ring.[1][2] The two most prominent isomers are 1,4-benzodiazepines and 1,5-benzodiazepines.
-
For 1,5-Benzodiazepines: The most traditional and widely used method is the acid-catalyzed condensation of an o-phenylenediamine (OPDA) with a 1,3-dicarbonyl compound, such as a ketone or β-diketone.[3][4] This approach is valued for its simplicity and the availability of starting materials.[3]
-
For 1,4-Benzodiazepines: Synthetic routes are more varied. Common strategies include the reaction of 2-aminobenzophenones with amino acids, the cyclocondensation of 2-aminobenzylamines, and palladium-catalyzed intramolecular C-N bond formation.[5][6][7] Multicomponent reactions, like the Ugi reaction, have also been employed to generate diverse 1,4-benzodiazepine scaffolds.[8]
Q2: My direct intramolecular cyclization is failing or giving very low yields. What could be the reason?
A2: Direct intramolecular cyclization can be challenging due to both kinetic and thermodynamic factors. The formation of a seven-membered ring is entropically less favored compared to the formation of five- or six-membered rings.[9][10] Furthermore, the electrophilicity of the reacting center might be insufficient. For instance, attempting to cyclize N-(2-Benzoyl-4-chlorophenyl)formamide directly is often unsuccessful because the formyl group's carbon is not electrophilic enough to react with the aniline nitrogen under standard conditions.[10] In such cases, a multi-step approach, such as hydrolyzing the formamide to the more reactive 2-amino-5-chlorobenzophenone followed by cyclization, is a more effective strategy.[10]
Q3: How critical is the choice of catalyst for the cyclization reaction?
A3: The catalyst is paramount and its selection is highly dependent on the specific synthetic route and substrates.[9] A wide array of catalysts have been successfully used, ranging from classic Lewis and Brønsted acids to modern solid-phase and transition metal catalysts.
-
Acid Catalysts: Reagents like BF₃-etherate, polyphosphoric acid, and p-toluenesulfonic acid (p-TsOH) are commonly used.[2][4][9]
-
Solid Acid Catalysts: Zeolites (e.g., H-MCM-22) and sulfated zirconia offer advantages such as high activity under mild conditions, ease of separation, and recyclability, aligning with green chemistry principles.[4][9]
-
Transition Metal Catalysts: Palladium-based catalysts are particularly valuable for constructing 1,4-benzodiazepines through intramolecular C-N bond coupling reactions (e.g., Buchwald-Hartwig amination).[5][7]
Screening different catalysts is often a necessary step in optimizing a new benzodiazepine synthesis.[9]
Q4: Do I need to use protecting groups for my starting materials?
A4: The use of protecting groups is dictated by the functional groups present on your substrates and the reaction conditions.[11] If your starting materials contain reactive moieties that could interfere with the desired cyclization (e.g., other amines, hydroxyls), temporary protection is essential.[11][12] For instance, in a multi-step synthesis, an amine or carboxyl group might be protected as a Boc or Cbz derivative while another part of the molecule is being modified.[8] The key is to choose an "orthogonal" protecting group strategy, where each group can be removed selectively without affecting the others.[12]
Troubleshooting Guides
Issue 1: Low Yield in the Condensation of o-Phenylenediamine (OPDA) with Ketones
Symptoms:
-
Low conversion of starting materials.
-
Formation of multiple, difficult-to-separate side products.
-
Reaction stalling before completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Steps:
-
Catalyst Selection and Loading: The choice of acid catalyst is critical. While many can be used, their effectiveness varies.[4] Solid acid catalysts like H-MCM-22 have shown high activity under mild, room-temperature conditions.[4][9]
-
Action: Screen a panel of catalysts (e.g., H-MCM-22, p-TsOH, Yb(OTf)₃).
-
Causality: The catalyst protonates the carbonyl group of the ketone, making it more electrophilic and susceptible to nucleophilic attack by the amine of the OPDA. The efficiency of this activation step is catalyst-dependent.
-
Optimization: Vary the catalyst loading. For solid catalysts, yield often increases with catalyst weight up to a saturation point.[4] For example, with H-MCM-22, yields have been shown to plateau after reaching a certain catalyst weight.[4]
-
-
Solvent Effects: The solvent influences reactant solubility and can mediate the reaction pathway.
-
Action: Test a range of solvents with varying polarities (e.g., acetonitrile, ethanol, dichloromethane, or solvent-free conditions).[9][13] Acetonitrile has proven effective with the H-MCM-22 catalyst.[4]
-
Causality: A suitable solvent must fully dissolve the starting materials to ensure a homogeneous reaction mixture. Furthermore, the solvent's polarity can affect the stability of charged intermediates in the reaction mechanism.[14]
-
-
Reaction Temperature and Time: Even for reactions that can proceed at room temperature, temperature is a key parameter to optimize.[9]
-
Action: Monitor the reaction progress over time at different temperatures (e.g., room temperature, 40°C, 60°C, and reflux).[15] Use TLC or HPLC to track the consumption of starting material and formation of the product.[16]
-
Causality: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of degradation products or unwanted side reactions.[2] For some benzodiazepine syntheses, elevating the temperature from 25°C to 90°C dramatically increased the yield from very low to 96%.[2]
-
Issue 2: Formation of 2-Amino-5-chlorobenzophenone as a Major Byproduct
Symptom:
-
Significant presence of the hydrolyzed starting material, 2-amino-5-chlorobenzophenone, in the crude reaction mixture, especially when starting from an N-acyl precursor like N-(2-Benzoyl-4-chlorophenyl)formamide.
Root Cause Analysis and Solution:
This issue arises from attempting a direct cyclization under conditions that favor hydrolysis of the N-acyl group (e.g., formamide).[10]
Caption: Contrasting direct vs. two-step cyclization.
Recommended Strategy:
Instead of trying to prevent the hydrolysis, embrace it as the first step of a more robust, two-step synthesis.[10]
-
Intentional Hydrolysis: First, quantitatively hydrolyze the N-(2-Benzoyl-4-chlorophenyl)formamide to 2-amino-5-chlorobenzophenone under controlled acidic or basic conditions. Isolate and purify this intermediate.
-
Controlled Cyclization: Use the purified 2-amino-5-chlorobenzophenone in a well-established cyclization protocol, for example, by reacting it with an amino acid derivative. This approach provides much greater control over the reaction and leads to higher yields of the desired benzodiazepine.
Experimental Protocols
Protocol 1: Synthesis of 1,5-Benzodiazepines via Condensation of OPDA and a Ketone using H-MCM-22 Catalyst
This protocol is adapted from methodologies demonstrating the high efficiency of solid acid catalysts.[4]
Materials:
-
o-Phenylenediamine (OPDA)
-
Ketone (e.g., acetone, cyclohexanone)
-
H-MCM-22 catalyst
-
Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 mmol) and the ketone (2.2 mmol).
-
Add acetonitrile (10 mL) to dissolve the reactants.
-
Add the H-MCM-22 catalyst (e.g., 150 mg). The optimal amount may need to be determined experimentally.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the OPDA is consumed (typically 1-3 hours).[4]
-
Upon completion, separate the catalyst by filtration.
-
Wash the catalyst with a small amount of acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation: Catalyst and Condition Comparison
The selection of catalyst and reaction conditions significantly impacts the outcome of benzodiazepine synthesis. The following table summarizes results from various studies to guide your optimization process.
| Catalyst | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| H-MCM-22 | OPDA + Acetone | Acetonitrile | Room Temp | 1 h | 87% | [4] |
| p-TsOH | 1,2-Phenylenediamine + 2-Pentanone | N/A (Neat) | 80-85 | 20 min | 92% | [2] |
| Glycerol | o-Phenylenediamine + Acetophenone | Glycerol | 90 | 4 h | 96% | [2] |
| InBr₃ | OPDA + Ketone | Solvent-free | Room Temp | 1.5 h | 95% | [1] |
| Pd(PPh₃)₄ | N-Tosyl-2-aminobenzylamine + Propargylic carbonate | Dioxane | 25 | 3 h | 99% | [5] |
| MgO/POCl₃ | OPDA + Ketone | Solvent-free | N/A | N/A | High | [9] |
References
-
Mahajan, D., & Raina, A. (2021). Synthesis of 1,5- Benzodiazepines: A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-503. [Link]
-
Ajani, O. O., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. [https://www.tandfonline.com/doi/full/10.1080/14756366.2022.204 benzodiazepine]([Link] benzodiazepine)
-
MDPI. (2022). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. [Link]
-
Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry. [Link]
-
Royal Society of Chemistry. (2012). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC Advances. [Link]
-
American Chemical Society. (1961). Chemistry of benzodiazepines. Chemical Reviews. [Link]
-
National Institutes of Health. (2023). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. Scientific Reports. [Link]
-
American Chemical Society. (2021). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. [Link]
-
MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
-
National Institutes of Health. (2024). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. Scientific Reports. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
AIR Unimi. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules. [Link]
-
Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. [Link]
-
National Institutes of Health. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
National Institutes of Health. (1993). Monitoring of benzodiazepines (clobazam, diazepam and their main active metabolites) in human plasma by column-switching high-performance liquid chromatography. Journal of Chromatography. [Link]
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 16. Monitoring of benzodiazepines (clobazam, diazepam and their main active metabolites) in human plasma by column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities in 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione Samples
Welcome to the technical support resource for 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this compound. The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount, and controlling impurities is a critical challenge. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you identify, understand, and resolve purity issues in your samples.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses common initial queries, providing quick insights to guide your preliminary troubleshooting efforts.
Q1: What are the most likely sources of impurities in a typical synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione?
The synthesis of this and similar 1,4-benzodiazepine-2,5-diones often involves the cyclocondensation of an amino acid (like glycine) with a substituted anthranilic acid derivative, such as an isatoic anhydride.[1][2] Therefore, impurities are typically process-related. The primary sources include:
-
Unreacted Starting Materials: Residual 5-chloroisatoic anhydride or glycine (or its ester equivalent).
-
Incomplete Cyclization: The intermediate, N-(2-amino-5-chlorobenzoyl)glycine, may persist if the final ring-closing step is incomplete.
-
Side-Reaction Products: Dimerization of the starting materials or intermediates can occur under certain conditions.
-
Degradation Products: The dione ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, leading to ring-opened impurities.
Q2: My initial HPLC analysis shows a significant unknown peak. What is my immediate course of action?
The first step is systematic characterization. Before attempting any purification, you must gather as much information as possible about the impurity.
-
Verify System Performance: Ensure the peak is not an artifact. Inject a blank (mobile phase) to check for ghost peaks or carryover.
-
Use a Diode-Array Detector (DAD): If your HPLC is equipped with a DAD, compare the UV-Vis spectrum of the impurity peak with your main compound. A significant spectral difference confirms it is not an isomer and may offer clues about its structure (e.g., loss or gain of a chromophore).[3]
-
Run a Spiking Study: If you have access to potential impurities (like the starting materials), co-inject a small amount with your sample. If the peak area of the unknown increases, you have identified it.
-
Proceed to LC-MS Analysis: The most definitive initial step is to obtain a mass spectrum of the unknown peak to determine its molecular weight.[4] This is the single most valuable piece of data for proposing a potential structure.
Q3: My isolated solid is off-color (e.g., yellow or tan) instead of white. What could this imply?
Discoloration often points to the presence of highly conjugated or oxidized impurities, even at very low levels. These can arise from:
-
Oxidation: The aromatic amine functionality in starting materials or intermediates can be susceptible to air oxidation, forming colored nitroso or azo compounds.
-
Residual Reagents: Certain coupling agents or catalysts used in the synthesis may leave behind colored by-products.
-
Thermal Degradation: Overheating during reaction workup or solvent removal can lead to the formation of colored degradation products. While a discolored product is a clear indicator of impurity, a white product does not guarantee purity. Always rely on analytical data for confirmation.
Q4: I need to recrystallize my sample. What is a good starting solvent system?
Recrystallization relies on the principle that the compound of interest is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[5] For benzodiazepine derivatives, a good starting point is to screen polar protic and polar aprotic solvents.
-
Initial Screening: Test solubility in small amounts of ethanol, methanol, acetonitrile, and ethyl acetate at room temperature and upon heating.
-
Commonly Successful Systems:
-
Single Solvent: Ethanol or a mixture of methylene chloride and hexane/ether has been effective for similar benzodiazepines.[6][7]
-
Solvent/Anti-Solvent: Dissolving the compound in a minimal amount of a good solvent (like dichloromethane or warm methanol) followed by the slow addition of an "anti-solvent" in which it is insoluble (like hexanes or cold water) is a powerful technique.[8] The ideal solvent system will produce well-formed crystals upon slow cooling, as rapid precipitation can trap impurities.[5]
-
Section 2: In-Depth Troubleshooting Guides
This section provides structured workflows for resolving more complex purity challenges.
Issue 1: Characterizing and Identifying Unknown Peaks in HPLC
-
Symptom: Your HPLC chromatogram displays one or more unknown peaks that are above the reporting threshold (e.g., >0.1%).
-
Causality Deep-Dive: The origin of these peaks is tied directly to the reaction mechanism and conditions. As illustrated in the synthesis pathway diagram below, side reactions can compete with the main cyclization step. For instance, if the amino acid is not fully consumed, it can react with another molecule of isatoic anhydride, leading to a higher molecular weight by-product.
The following diagram outlines a logical, step-by-step process for moving from detection to identification.
Caption: Workflow for the systematic identification of an unknown impurity.
This protocol provides a robust starting point for the analysis of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione. High-performance liquid chromatography (HPLC) is a primary method for analyzing benzodiazepine derivatives.[9]
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of diluent (typically Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
Parameter Recommended Setting Rationale Column C18, 250 x 4.6 mm, 5 µm Provides excellent hydrophobic retention and resolution for this class of compounds.[9] Mobile Phase A 0.1% Formic Acid in Water Provides protons for good ionization in MS and controls silanol activity. Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier for reversed-phase chromatography. Gradient Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, return to 30% B. A gradient elution is crucial for separating impurities with a wide range of polarities. Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column. Column Temp. 30 °C Enhances reproducibility by controlling viscosity and retention times. Injection Vol. 10 µL A typical volume to avoid peak distortion and column overload. | Detection | UV at 240 nm or DAD (210-400 nm) | Benzodiazepines typically have a strong chromophore absorbing in this region.[3] |
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.
-
Analysis: Inject the sample and integrate all peaks. Report impurities as a percentage of the total peak area.
Issue 2: Failure to Purify by Recrystallization
-
Symptom: An impurity persists at a similar level even after one or more recrystallization attempts.
-
Causality Deep-Dive: This commonly occurs when the impurity has a very similar solubility profile to the main compound or when it is an isomer. Isomers, in particular, can be notoriously difficult to separate by crystallization. The similar structures can allow the impurity to be incorporated into the crystal lattice of the desired product, a phenomenon known as co-crystallization. Studies on benzodiazepines have shown that even small structural differences can significantly alter crystallization kinetics.[10][11]
-
Aggressive Solvent Screening: Do not limit yourself to one or two solvents. A broader screen is necessary.
Solvent Class Examples Strategy Alcohols Isopropanol, n-Butanol Slower evaporation rates than methanol/ethanol can lead to better crystal formation. Esters Isopropyl Acetate Different polarity may provide better selectivity. Ketones Acetone, Methyl Ethyl Ketone Use with caution; can potentially form adducts (imines) with primary/secondary amines. | Ethers | Tetrahydrofuran (THF), Dioxane | Good for dissolving but often require an anti-solvent for precipitation. |
-
Employ an Alternative Purification Technique: When crystallization fails, chromatography is the logical next step.
This method separates compounds based on their differential adsorption to a stationary phase (silica gel).
-
Determine Eluent System via TLC: Spot your crude sample on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). The ideal system will show good separation between your product spot and the impurity, with a target Rf value for your product of ~0.3.
-
Prepare the Column: Slurry-pack a glass column with silica gel in the chosen mobile phase. The amount of silica should be 50-100 times the mass of the crude material to be purified.
-
Load the Sample: Dissolve the crude material in a minimum amount of the mobile phase (or a stronger solvent like dichloromethane) and carefully load it onto the top of the silica bed.
-
Elute and Collect Fractions: Begin passing the mobile phase through the column under gravity or light positive pressure. Collect fractions continuously and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified solid.
Section 3: Potential Impurity Profile & Formation Pathways
Understanding where impurities come from is key to preventing their formation. The following diagram illustrates the intended synthesis and potential side-reactions.
Caption: Synthetic pathway and potential impurity formation points.
Table of Common Potential Impurities
| Impurity ID | Structure / Name | Probable Origin | Identification Notes |
| A | 5-Chloroisatoic Anhydride | Unreacted Starting Material | Will be detected by LC-MS. Its presence suggests incomplete initial reaction. |
| B | Glycine | Unreacted Starting Material | Very polar. May not retain well on RP-HPLC unless a specific method is used. |
| C | N-(2-amino-5-chlorobenzoyl)glycine | Intermediate / Degradation Product | A key process impurity resulting from incomplete cyclization or product hydrolysis. Its MW is 18 units (H₂O) higher than the product. |
| D | Dimer of Isatoic Anhydride | Side-Reaction | A higher molecular weight impurity that can form under thermal stress. |
References
-
Kalas, S., Naik, J., Patil, S., & Jadhav, V. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]
-
Pyka, A., & Bober, K. (2008). Analytical methods for determination of benzodiazepines. A short review. ResearchGate. [Link]
-
López-Sánchez, J. A., et al. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. ACS Catalysis. [Link]
-
Capuano, B. (1999). 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][12][13]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][12][13]diazepine. Molecules, 4(10), 329-332. [https://www.researchgate.net/publication/242131908_8-Chloro-11-_4-8-chloro-5H-dibenzo[be][14]diazepin-11-ylpiperazino]-5H-dibenzo[be][14]diazepine]([Link]14]diazepin-11-ylpiperazino]-5H-dibenzo[be][14]diazepine)
-
Li, B., et al. (2025). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. [Link]
- Bell, S. C., & Childress, S. J. (1967). U.S. Patent No. 3,340,253. Washington, DC: U.S.
-
Naik, J., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. ResearchGate. [Link]
-
Tombari, E., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. PubMed. [Link]
-
Gundu, S., et al. (2020). A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular. RSC Advances. [Link]
-
Al-Ghannam, S. M., et al. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Molecules, 27(12), 3848. [Link]
-
Kumar, B. R., et al. (2020). SYNTHESIS, CHARACTERISATION OF IMPURITY PRESENT IN THE MANUFACTURE OF LOPRAZOLAM AND STUDY OF IMPURITY PROFILE BY HPLC. International Journal of Pharmaceutical Sciences and Research, 11(6), 2841-47. [Link]
-
Tombari, E., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. ACS Publications. [Link]
-
Kher, A. S., et al. (2007). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of the Serbian Chemical Society. [Link]
-
Reddy, K. S., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry. [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. UMSL. [Link]
-
Capuano, B. (1999). 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][12][13]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][12][13]diazepine. MDPI. [Link]
-
Gaillard, Y., & Pépin, G. (1997). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry, 43(8), 1503-1505. [Link]
-
Mlostoń, G., et al. (2022). Synthesis of 5′-Chlorospiro(benzo[d][12][15]dioxole-2,4′-[6][9][12]thiadiazin). MDPI. [Link]
-
Reeder, E., et al. (1980). New synthesis of diazepam. The Journal of Organic Chemistry, 45(9), 1675-1681. [Link]
-
Kura Biotech. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Kura Biotech. [Link]
-
Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Organic Syntheses Procedure. [Link]
-
Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent. [Link]
-
Mankind Pharma Ltd. (2023). Process For The Preparation And Purification Of 8 Chloro 11 (4 Methyl 1 Piperazinyl) 5 H Dibenzo [B,E][12][13] Diazepine Or Salts Thereof. Quick Company. [Link]
- F. Hoffmann-La Roche & Co. (1979). U.S. Patent No. 4,155,904. Washington, DC: U.S.
Sources
- 1. rsc.org [rsc.org]
- 2. datapdf.com [datapdf.com]
- 3. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. US3340253A - Preparation of certain benzodiazepine compounds - Google Patents [patents.google.com]
- 7. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 8. Process For The Preparation And Purification Of 8 Chloro 11 (4 Methyl [quickcompany.in]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Solubility Challenges with 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
Welcome to the technical support center for researchers working with 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione (CAS No. 195983-60-9). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common, yet critical, issue of compound solubility in biological assays. As a benzodiazepine derivative, this compound is anticipated to have low aqueous solubility, a frequent hurdle in drug discovery that can lead to inaccurate assay results and misleading structure-activity relationships (SAR).[1] This resource is designed to equip you with the expertise to systematically overcome these challenges.
Understanding the "Why": The Critical Impact of Solubility
Poor solubility of a test compound can significantly compromise the integrity of biological assays. When a compound precipitates out of the assay medium, its effective concentration at the target site is unknown and lower than intended. This can result in:
-
Underestimation of Potency: Artificially low efficacy or potency (e.g., inflated IC50 values) because the true concentration of the dissolved compound is less than the nominal concentration.
-
Poor Data Reproducibility: High variability between experiments due to inconsistent precipitation.
Our goal is to ensure that 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione is sufficiently dissolved in your assay system to generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione?
While specific experimental solubility data for 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione is not extensively published, its chemical structure as a chlorinated benzodiazepine-2,5-dione suggests it is likely a lipophilic molecule with poor aqueous solubility. Compounds with such characteristics often require an organic co-solvent for initial stock solution preparation and careful dilution into aqueous assay buffers.
Q2: Which organic solvent should I use to prepare my initial stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended starting point for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[2] It is a powerful solvent for a wide range of organic molecules and is generally well-tolerated by many assay systems at low final concentrations (typically ≤ 0.5%).
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue known as "compound crashing out." It occurs when the compound, which is soluble in the high-concentration DMSO stock, becomes insoluble as it is diluted into the predominantly aqueous environment of the assay buffer. The following troubleshooting guide provides a systematic approach to address this problem.
Troubleshooting Guide: Overcoming Precipitation in Aqueous Assay Media
This guide will walk you through a logical workflow to identify the optimal conditions for maintaining the solubility of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione in your specific biological assay.
Step 1: Optimizing the DMSO Stock and Dilution Protocol
The way you prepare and dilute your stock solution can significantly impact solubility.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione (Molecular Weight: 210.62 g/mol ). For example, to prepare 1 mL of a 10 mM stock, weigh out 2.11 mg.
-
Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, gentle warming in a water bath (30-40°C) and/or sonication can be used to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.
Diagram 1: Stock Solution Preparation Workflow
Caption: Workflow for preparing a DMSO stock solution.
Step 2: Systematic Solubility Assessment
Before proceeding with your main biological assay, it is crucial to determine the kinetic solubility of your compound in the final assay buffer.
Protocol 2: Kinetic Solubility Test in Assay Buffer
-
Prepare Serial Dilutions: In a clear 96-well plate, perform serial dilutions of your DMSO stock solution with your final assay buffer. It is important to mimic the final DMSO concentration that will be used in your assay. For example, if your final assay will have 0.5% DMSO, add 1 µL of your serially diluted DMSO stock to 199 µL of assay buffer.
-
Incubation: Incubate the plate under the same conditions as your planned biological assay (e.g., 37°C for 1 hour).
-
Visual Inspection: After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals, or film). A light microscope can be very helpful for this step.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your approximate kinetic solubility limit in that specific buffer. It is advisable to work at or below this concentration in your experiments.
Table 1: Example Kinetic Solubility Assessment
| Nominal Concentration (µM) | Final DMSO (%) | Observation (after 1h at 37°C) | Conclusion |
| 100 | 0.5 | Heavy Precipitation | Insoluble |
| 50 | 0.5 | Slight Cloudiness | Poorly Soluble |
| 25 | 0.5 | Clear Solution | Soluble |
| 10 | 0.5 | Clear Solution | Soluble |
| 1 | 0.5 | Clear Solution | Soluble |
In this example, the maximum recommended concentration for the assay would be 25 µM.
Step 3: Advanced Solubilization Strategies
If the required assay concentration is above the determined solubility limit, several strategies can be employed to enhance solubility.
Diagram 2: Decision Tree for Solubility Enhancement
Caption: Troubleshooting workflow for enhancing compound solubility.
a) Modifying the Assay Buffer
-
Addition of a Surfactant: For in vitro biochemical assays (not cell-based), adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01% - 0.05%) to the assay buffer can help maintain compound solubility.[3]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the assay buffer may improve solubility. This should be done with caution to ensure the pH remains within the optimal range for the biological target's activity.
-
Inclusion of Serum/Albumin: For cell-based assays, sometimes the presence of serum (e.g., FBS) in the culture medium can aid in solubilizing lipophilic compounds. If you are running your assay in a serum-free medium, consider if adding a small percentage of serum or purified bovine serum albumin (BSA) is permissible.
b) Exploring Alternative Co-solvents
While DMSO is the standard, other co-solvents can be tested. These should always be validated for compatibility with your assay system to ensure they do not affect the biological activity you are measuring.
-
Ethanol: Can be effective but is often more toxic to cells than DMSO.
-
Polyethylene Glycol (e.g., PEG300, PEG400): These are generally less toxic than DMSO and can be good solubilizing agents.[2]
-
Glycerol: Can also be used and tends to be very gentle on proteins.[2]
Protocol 3: Testing Alternative Co-solvents
-
Attempt to prepare a 10 mM stock of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione in the alternative solvent (e.g., 100% Ethanol or PEG400).
-
Repeat the Kinetic Solubility Test (Protocol 2) using the new stock solution.
-
Run a vehicle control experiment to ensure the new co-solvent at the final assay concentration does not impact your assay's readout.
Final Recommendations
-
Always perform a solubility test in your specific assay buffer before initiating large-scale experiments.
-
Work at the lowest effective concentration of the compound whenever possible to minimize the risk of precipitation.
-
Keep the final concentration of any organic solvent low (ideally ≤0.5% for DMSO) and consistent across all wells, including controls.
-
Document everything: Record the solvent used, stock concentration, and any observations regarding solubility for future reference.
By adopting a systematic and proactive approach to solubility, you can ensure the quality and reliability of your experimental data when working with 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione.
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- Kariv, I., Rourick, R. A., & Weaver, D. F. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 805–810.
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
Technical Support Center: Scaling Up the Synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
Welcome to the technical support center for the synthesis of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important benzodiazepine intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to ensure the successful and efficient synthesis of your target compound.
Introduction
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is a key intermediate in the synthesis of various benzodiazepine derivatives, which are of significant interest in medicinal chemistry for their activity on the central nervous system.[3] Scaling up its synthesis from the lab bench to pilot or production scale often presents unique challenges that can impact yield, purity, and overall process efficiency. This guide will help you navigate these complexities.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione.
Problem 1: Low Reaction Yield Upon Scale-Up
Question: We achieved an 85% yield at the 1g scale, but upon scaling to 100g, the yield dropped to 50%. What are the likely causes and how can we mitigate this?
Answer: A significant drop in yield upon scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer, as well as reaction kinetics.
-
Mixing and Heterogeneity: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. At the laboratory scale, efficient stirring is easily achieved, but on a larger scale, the surface-area-to-volume ratio decreases, making efficient mixing more challenging.
-
Solution: Evaluate the reactor's mixing efficiency. Consider using an overhead stirrer with a properly designed impeller (e.g., anchor or pitched-blade turbine) to ensure homogeneity. For heterogeneous reactions, the choice of stirrer and stirring speed is critical.
-
-
Heat Transfer: Exothermic or endothermic reactions are more difficult to control at a larger scale. Poor heat dissipation can lead to temperature gradients within the reactor, affecting reaction rates and selectivity.
-
Solution: Monitor the internal reaction temperature closely using multiple probes if possible. Ensure the reactor's heating/cooling jacket is functioning optimally. For highly exothermic steps, consider a semi-batch approach where one reactant is added portion-wise to control the temperature.
-
-
Reagent Addition: The rate of reagent addition can significantly impact the reaction outcome. A slow, controlled addition that was practical on a small scale might be proportionally too fast on a larger scale, leading to unwanted side products.
-
Solution: Re-optimize the addition rate for the scaled-up process. The use of a syringe pump for liquid reagents can provide precise control.
-
Problem 2: Product Purity Issues and Impurity Profile Changes
Question: Our scaled-up batch of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione shows a different impurity profile compared to the lab-scale synthesis. How can we identify and control these new impurities?
Answer: Changes in the impurity profile are often linked to the issues of mixing and temperature control mentioned above, as well as extended reaction times or different work-up procedures.
-
Impurity Identification: The first step is to identify the structure of the new impurities. Techniques such as LC-MS, GC-MS, and NMR are essential for this. Understanding the impurity structure can provide clues about its formation pathway.
-
Common Side Reactions: In benzodiazepine synthesis, common side reactions can include over-alkylation, hydrolysis of intermediates, or dimerization. For instance, in reactions involving o-phenylenediamine, oxidation can be a competing pathway.[4]
-
Solution: Once the side reaction is understood, you can modify the reaction conditions to suppress it. This might involve adjusting the stoichiometry of reactants, changing the solvent, or using a more selective catalyst.
-
-
Work-up and Isolation: The work-up procedure at a larger scale can be more challenging. For example, extractions may be less efficient, and longer processing times can lead to product degradation.
-
Solution: Optimize the work-up procedure for the larger scale. This may involve using a different solvent system for extraction or adjusting the pH more carefully. For purification, column chromatography, which is common in the lab, may not be practical. Consider recrystallization as a more scalable purification method. Experiment with different solvent systems to find one that effectively removes the impurities while maximizing the recovery of the desired product.
-
Problem 3: Difficulties with Product Isolation and Crystallization
Question: We are struggling to crystallize the final product at a larger scale. It either oils out or forms a very fine powder that is difficult to filter. What can we do?
Answer: Crystallization is a critical step that is highly sensitive to scale.
-
Supersaturation Control: The key to good crystallization is controlling the rate of supersaturation. Rapid cooling or fast addition of an anti-solvent will lead to the formation of small crystals or oiling out.
-
Solution: Develop a controlled cooling profile. A slower, linear cooling rate often yields larger, more easily filterable crystals. If using an anti-solvent, add it slowly to a well-stirred solution of your product. Seeding the solution with a small amount of pure crystalline material at the point of supersaturation can also promote the growth of larger crystals.
-
-
Solvent System: The choice of solvent is crucial. A good crystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solution: Screen a variety of solvents and solvent mixtures to find the optimal system for crystallization. Consider factors like solvent polarity and boiling point.
-
-
Filtration and Drying: A fine powder can clog filter paper and be difficult to dry.
-
Solution: If you consistently obtain a fine powder, consider using a different type of filter, such as a filter press or a Nutsche filter-dryer, which are more suitable for large-scale operations. Ensure the product is thoroughly dried to remove residual solvents, which can affect purity and stability.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione?
A common synthetic approach involves the cyclization of an appropriately substituted anthranilic acid derivative. For instance, a process could start from N-(3-carbomethoxypropionyl)-4-chloroanthranilate, which is then cyclized in the presence of a strong base like sodium in toluene.[5]
Q2: What are the critical process parameters to monitor during scale-up?
The most critical parameters to monitor are:
-
Temperature: Both the jacket and internal reaction temperature.
-
Stirring Speed: To ensure adequate mixing.
-
Rate of Reagent Addition: Especially for exothermic or fast reactions.
-
Reaction Time: Monitor reaction completion using an appropriate analytical technique (e.g., TLC, HPLC).
-
pH: During work-up and isolation steps.
Q3: Are there any specific safety precautions to consider when scaling up this synthesis?
Yes, several safety precautions are essential:
-
Reagent Handling: Some reagents used in benzodiazepine synthesis can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Be prepared for potential exotherms. Have an adequate cooling system in place and consider a quench plan in case of a thermal runaway.
-
Solvent Safety: Many organic solvents are flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.
Q4: How can we improve the overall efficiency and "greenness" of the process for large-scale production?
Improving the greenness of a synthesis is an important consideration.
-
Solvent Selection: Whenever possible, choose solvents with a better environmental, health, and safety (EHS) profile. Consider greener alternatives to chlorinated solvents. Some modern methods for benzodiazepine synthesis utilize water or solvent-free conditions.[2]
-
Catalysis: The use of catalytic methods can reduce the amount of waste generated compared to stoichiometric reagents.[4]
-
Atom Economy: Evaluate the overall reaction scheme to maximize the incorporation of reactant atoms into the final product.
-
Energy Efficiency: Optimize heating and cooling cycles to reduce energy consumption. Microwave-assisted synthesis has been explored for some benzodiazepine derivatives to reduce reaction times.[6]
Experimental Protocols and Data
Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters
| Parameter | Lab-Scale (1g) | Scaled-Up (100g) - Initial | Scaled-Up (100g) - Optimized |
| Starting Material | 1.0 g | 100.0 g | 100.0 g |
| Solvent Volume | 20 mL | 2.0 L | 2.5 L |
| Reagent Addition Time | 5 min | 5 min | 30 min |
| Reaction Temperature | 25 °C | 25-45 °C (exotherm) | 25 °C (controlled) |
| Stirring | Magnetic Stirrer | Inadequate Overhead Stirrer | Optimized Overhead Stirrer |
| Yield | 85% | 50% | 82% |
| Purity (by HPLC) | 98% | 90% (with new impurities) | 98.5% |
Step-by-Step Optimized Protocol for Scaled-Up Synthesis
This protocol is a general guideline and should be adapted based on your specific starting materials and equipment.
-
Reactor Setup: In a 5L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge the starting material (100g) and the solvent (2.5L).
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Temperature Control: Set the reactor jacket to maintain an internal temperature of 25 °C.
-
Reagent Addition: Slowly add the cyclizing agent via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 28 °C.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of the appropriate quenching agent.
-
Work-up: Perform the aqueous work-up, carefully monitoring the pH during any acid/base washes.
-
Crystallization: Concentrate the organic layer and induce crystallization using a pre-determined solvent system and a controlled cooling profile.
-
Isolation and Drying: Filter the product, wash with a cold solvent, and dry under vacuum at an appropriate temperature.
Visualizations
Reaction Workflow Diagram
Caption: A typical workflow for the scaled-up synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common scale-up issues.
References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Scaled-up version of synthesis of 2,3-benzodiazepine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Yuan, Y., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Future Medicinal Chemistry.
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2015). Request PDF. Retrieved January 21, 2026, from [Link]
- Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2015).
-
Capuano, B. (1999). 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][2]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1][2]diazepine. Molecules.
- Patil, S., et al. (2015). Identification, synthesis and characterization of potential impurities of Diazepam API. Journal of Chemical and Pharmaceutical Research.
-
Synthesis of 8-chloro-2,3,4,5-tetrahydro-1-benzazepine-2,5-dione-4-carboxylic acid methyl ester. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
-
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]
- Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
- Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (2021). Journal of Organic Chemistry.
- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2011).
- A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (2022). Taylor & Francis Online.
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). Semantic Scholar.
- Synthesis and Biological Activities of Some Benzodiazepine Derivatives. (2010). Journal of Chemical and Pharmaceutical Research.
-
A novel, cost-effective and easily scalable process for the synthesis of dibenzo[b,e][1][2]diazepines. (2016). Journal of Chemical and Pharmaceutical Research.
- Process for the preparation of 1,4-benzodiazepines and 1,4-benzodiazepinones. (1979).
Sources
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione [myskinrecipes.com]
- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. jocpr.com [jocpr.com]
Technical Support Center: Reaction Monitoring for 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione by TLC
Technical Support Center: Reaction Monitoring for 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione by TLC
This guide is designed for researchers, scientists, and drug development professionals who are monitoring reactions involving the synthesis or modification of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione using Thin-Layer Chromatography (TLC). Here, we provide practical, field-tested advice to help you overcome common challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for TLC analysis of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione?
A1: For benzodiazepine derivatives, which are often moderately polar, a good starting point is a mixture of a non-polar and a polar solvent. Excellent results are frequently achieved with systems such as chloroform/methanol (90:10 v/v) or chloroform/acetone (80:20 v/v)[1]. Another effective, though more complex, system is cyclohexane/toluene/diethylamine (75:15:10 by volume)[1][3]. The diethylamine in the latter system helps to reduce tailing for basic compounds.
Q2: How can I visualize the spots on the TLC plate? My compound is not colored.
A2: Most benzodiazepines, including the target compound, are UV-active due to their aromatic structure. Visualization is typically performed under a UV lamp at 254 nm, where the compounds will appear as dark purple spots on a fluorescent green background (assuming the use of TLC plates with a fluorescent indicator, such as Silica gel 60 F₂₅₄)[3]. For enhanced sensitivity or if UV is insufficient, you can use staining reagents. Dragendorff's reagent can produce orange-brown spots with benzodiazepines[2][3]. Alternatively, iodine vapor can be used, which often yields brown spots[2].
Q3: My spots are streaking. What's causing this and how can I fix it?
A3: Streaking on a TLC plate can be attributed to several factors:
-
Overloading: You may have spotted too much sample on the plate. Try diluting your sample and spotting a smaller amount[4][5].
-
Highly Polar Compound: The compound might be too polar for the chosen mobile phase and is interacting strongly with the silica gel. Adding a small amount of a more polar solvent (like methanol) or a few drops of a modifier like acetic acid or ammonia to your mobile phase can help achieve sharper spots[5].
-
Sample Solvent Effects: If the sample is dissolved in a very polar solvent, it can cause the initial spot to spread, leading to streaking. It's best to dissolve the sample in a less polar solvent if possible[5].
Q4: My starting material and product have very similar Rf values. How can I improve separation?
A4: When the polarity of your reactant and product are very similar, achieving good separation can be challenging. Here are some strategies:
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to acetone) or trying a three-component system can alter the selectivity and improve separation[2][6].
-
Multiple Developments: Running the TLC plate in the same solvent system two or three times (allowing the plate to dry completely between runs) can increase the separation between spots with close Rf values.
-
2D TLC: A two-dimensional TLC can help resolve overlapping spots. First, run the plate in one solvent system. Then, rotate the plate 90 degrees and run it in a second, different solvent system[6].
Troubleshooting Guide
This section addresses more complex issues you might encounter during your experiments.
Problem 1: The compound stays on the baseline (Rf ≈ 0).
-
Causality: An Rf value near zero indicates that your compound is highly polar and is strongly adsorbed to the stationary phase (silica gel). The mobile phase is not polar enough to effectively move the compound up the plate[6][7].
-
Solution Pathway:
-
Increase Mobile Phase Polarity: The most straightforward solution is to increase the polarity of your eluent. For example, if you are using a 9:1 Hexane:Ethyl Acetate system, try switching to 7:3 or 1:1. If you are already using a polar system like 9:1 Chloroform:Methanol, consider increasing the proportion of methanol[7].
-
Use a More Aggressive Solvent System: For very polar compounds, you might need to incorporate solvents like methanol with a small percentage of ammonium hydroxide to move them off the baseline[8].
-
Consider Reversed-Phase TLC: If your compound is very polar, it may be better suited for reversed-phase TLC, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol)[6].
-
Problem 2: All spots run to the top of the plate (Rf ≈ 1).
-
Causality: An Rf value near one signifies that your compound is not strongly interacting with the stationary phase and is being carried along with the solvent front. This means your mobile phase is too polar for your compound[7].
-
Solution Pathway:
-
Decrease Mobile Phase Polarity: You need to use a less polar eluent. For instance, if you are using a 1:1 Hexane:Ethyl Acetate mixture, try a 3:1 or 9:1 ratio. The goal is to find a solvent system that provides an Rf value between 0.3 and 0.7 for optimal separation[7].
-
Change Solvents: If adjusting the ratio is not effective, switch to a less polar solvent altogether. For example, replace ethyl acetate with dichloromethane.
-
Problem 3: Unexpected spots appear on the TLC plate during the reaction.
-
Causality: The appearance of new spots can indicate the formation of byproducts or the degradation of your starting material or product. Benzodiazepines can be susceptible to hydrolysis, especially under acidic or basic conditions[9].
-
Solution Pathway:
-
Co-spotting: To identify which spot corresponds to which compound, co-spot your TLC plate. This involves spotting the starting material in one lane, the reaction mixture in the middle lane, and a combination of the starting material and reaction mixture in the third lane. If the reaction is complete, the co-spot lane should look like a "snowman" with the product spot above the starting material spot[6].
-
Stability Check: Test the stability of your starting material and product under the reaction conditions separately. Run a TLC of the starting material after stirring it in the reaction solvent with any reagents (excluding the other reactant) for a period. This can help determine if it is degrading.
-
2D TLC for Stability on Silica: To check if your compound is decomposing on the silica gel plate, you can perform a 2D TLC. Spot the compound in one corner and run the plate. Then, turn the plate 90 degrees and run it again in the same solvent. If the compound is stable, it will appear on the diagonal. Any spots below the diagonal indicate decomposition products[6].
-
Experimental Protocols
Protocol 1: Standard TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel 60 F₂₅₄ TLC plate. Mark lanes for your starting material (SM), reaction mixture (R), and a co-spot (C).
-
Spotting:
-
Dissolve a small amount of your solid starting material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Dip a capillary tube into the solution and gently touch it to the origin in the 'SM' and 'C' lanes. Keep the spot as small as possible.
-
Using a new capillary tube, take a sample from your reaction mixture and spot it in the 'R' and 'C' lanes.
-
-
Development:
-
Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil[7].
-
-
Visualization:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp at 254 nm and circle the visible spots with a pencil.
-
If necessary, use a chemical stain for visualization.
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
| Mobile Phase System (v/v) | Typical Rf Range for Benzodiazepines | Suitability for 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione |
| Chloroform:Methanol (90:10) | 0.3 - 0.7 | Good starting point, adjust ratio as needed. |
| Chloroform:Acetone (80:20) | 0.4 - 0.8 | Another excellent starting system. |
| Cyclohexane:Toluene:Diethylamine (75:15:10) | Varies widely | Good for resolving closely related compounds and reducing tailing. |
| Hexane:Ethyl Acetate (1:1) | 0.2 - 0.6 | A common system, polarity can be easily tuned. |
Note: Rf values are indicative and can vary based on experimental conditions such as temperature, chamber saturation, and the specific brand of TLC plates.
Diagrams
Caption: A typical workflow for monitoring a chemical reaction using TLC.
Caption: Interpreting a co-spotted TLC plate for reaction progress.
References
-
Chapter 12: The Analysis of Benzodiazepines. (n.d.). In Books. Retrieved from a Google search.[1]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]6]
-
High Performance Thin-Layer Chromatography (HPTLC) Separation of Designer Benzodiazepines. (n.d.). ProQuest. Retrieved from a Google search.[3]
-
Thin Layer Chromatography of Benzodiazepines. (n.d.). JIST. Retrieved from a Google search.[2]
- Hancu, G., Rusu, A., & Mircia, E. (2011).
-
Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. (n.d.). Forensic Science Society of Malaysia. Retrieved from a Google search.[9]
- A facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives under mild conditions. (n.d.). Molecules.
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2021, June 3). Bitesize Bio. Retrieved from [Link]4]
-
TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]5]
-
Thin Layer Chromatography (TLC). (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]7]
- Stability of benzodiazepines in whole blood samples stored at varying temperatures. (2007). Journal of Analytical Toxicology, 31(6), 319-323.
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]8]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. jistox.in [jistox.in]
- 3. High Performance Thin-Layer Chromatography (HPTLC) Separation of Designer Benzodiazepines - ProQuest [proquest.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chembam.com [chembam.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. forensics.org.my [forensics.org.my]
Validation & Comparative
A Comparative Analysis of Benzodiazepine Derivatives: Profiling 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione in Context
Introduction to Benzodiazepines: Mechanism and Therapeutic Applications
Benzodiazepines are a class of psychoactive drugs that exert their effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific allosteric site on the GABA-A receptor, benzodiazepines enhance the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a decrease in neuronal excitability. This mechanism underlies their therapeutic applications as anxiolytics, sedatives, hypnotics, anticonvulsants, and muscle relaxants.
The core chemical structure of a benzodiazepine consists of a benzene ring fused to a seven-membered diazepine ring. Variations in the substituents on this core structure significantly influence the potency, efficacy, pharmacokinetic properties, and clinical utility of individual benzodiazepine derivatives.
Comparative Pharmacological Profiles of Representative Benzodiazepines
To establish a baseline for comparison, the following table summarizes the key pharmacological and physicochemical properties of three widely studied benzodiazepines: diazepam, lorazepam, and alprazolam.
| Property | Diazepam | Lorazepam | Alprazolam |
| Chemical Structure | 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one | 8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a]benzodiazepine |
| Molecular Weight ( g/mol ) | 284.7 | 321.2 | 308.8 |
| LogP | ~2.8 | ~2.4 | ~2.1 |
| Bioavailability | >90% (oral) | ~85% (oral) | 80-100% (oral) |
| Peak Plasma Time | 1-1.5 hours | ~2 hours | 1-2 hours |
| Elimination Half-life | 20-100 hours (including active metabolites) | 10-20 hours | ~11.2 hours |
| Metabolism | Hepatic (CYP3A4 and CYP2C19), active metabolites (nordiazepam, temazepam, oxazepam) | Hepatic (glucuronidation), no active metabolites | Hepatic (CYP3A4), active metabolites (alpha-hydroxyalprazolam, 4-hydroxyalprazolam) with minimal activity |
| Primary Clinical Uses | Anxiety, seizures, muscle spasms, alcohol withdrawal | Anxiety, insomnia, seizures | Anxiety disorders, panic disorder |
Structural Analysis of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione and Projected Profile
The structure of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione presents several key features that allow for a theoretical projection of its properties based on established benzodiazepine structure-activity relationships (SAR).
-
8-Chloro Substitution: The presence of a chlorine atom at the 8-position is a common feature in many active benzodiazepines, contributing to anxiolytic activity.
-
Dione Moiety (2,5-dione): The presence of ketone groups at both the 2 and 5 positions is a significant deviation from the classical 1,4-benzodiazepine structure, which typically has a ketone at the 2-position and a nitrogen at the 4-position. This modification could influence its binding affinity and efficacy at the GABA-A receptor.
-
Lack of a 5-Phenyl Group: Most classical benzodiazepines possess a phenyl group at the 5-position, which is known to be important for high-affinity binding. The absence of this group in the topic compound might suggest a lower affinity for the benzodiazepine binding site.
-
Saturated Diazepine Ring: The "3,4-dihydro" designation indicates a more saturated seven-membered ring compared to classical benzodiazepines with a double bond between the 4th and 5th positions. This conformational difference could alter its interaction with the receptor.
Based on these structural characteristics, it can be hypothesized that 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione may exhibit some CNS activity, but likely with a different profile compared to classical benzodiazepines. The modifications to the diazepine ring and the absence of a 5-phenyl group may result in lower potency and a different spectrum of effects. Experimental validation is crucial to confirm these theoretical considerations.
Experimental Protocols for Benzodiazepine Characterization
The following are representative protocols for the in vitro and in vivo characterization of benzodiazepine derivatives.
In Vitro: GABA-A Receptor Binding Assay
This assay determines the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Protocol:
-
Membrane Preparation: Isolate synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) through differential centrifugation.
-
Radioligand Binding: Incubate the prepared membranes with a known concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of the test compound.
-
Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive GABA-A receptor binding assay.
In Vivo: Elevated Plus Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Caption: Experimental workflow for the Elevated Plus Maze test.
Benzodiazepine Signaling Pathway
The following diagram illustrates the mechanism of action of benzodiazepines at the GABA-A receptor.
Caption: Benzodiazepine modulation of the GABA-A receptor signaling pathway.
Conclusion
While a definitive comparison of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione with established benzodiazepines is hampered by the lack of experimental data, a theoretical analysis based on its structure suggests a potentially novel pharmacological profile. Its unique dione moiety and lack of a 5-phenyl group may lead to altered affinity and efficacy at the GABA-A receptor. Further investigation through the experimental protocols outlined in this guide is necessary to elucidate its true biological activity and therapeutic potential. The provided comparative data on diazepam, lorazepam, and alprazolam serves as a valuable benchmark for the future characterization of this and other novel benzodiazepine derivatives.
References
-
Alprazolam. (2023). In StatPearls. National Center for Biotechnology Information. [Link]
- Cook, J. M., et al. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Mini-Reviews in Medicinal Chemistry, 15(14), 1184-1196.
-
Lorazepam. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
VALIUM (diazepam) Label. (2016). U.S. Food and Drug Administration. [Link]
- LORAZEPAM Product Monograph. (2018). Apotex Inc.
- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). Bentham Science.
- Stephens, D. N., et al. (1993). The comparison of benzodiazepine derivatives and serotonergic agonists and antagonists in two animal models of anxiety. Behavioural Pharmacology, 4(4), 355-363.
-
Diazepam. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Fryer, R. I. (1982). Structure-Activity Relationships of Benzodiazepines. In The Benzodiazepines (pp. 7-24). Springer, Berlin, Heidelberg.
- Comparison of two benzodiazepines for anaesthesia induction: midazolam and diazepam. (1978). Canadian Anaesthetists' Society Journal, 25(3), 211-214.
-
GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. [Link]
-
Alprazolam. (2023). In StatPearls. National Center for Biotechnology Information. [Link]
-
clinpgx. (n.d.). diazepam. [Link]
-
Ativan® (lorazepam) Tablets. (2016). U.S. Food and Drug Administration. [Link]
A Senior Application Scientist's Guide to the Comparative Analysis of Benzodiazepine Analogs' Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the Benzodiazepine Class for Targeted Drug Discovery
Benzodiazepines represent a cornerstone of pharmacotherapy for anxiety, insomnia, seizures, and other neurological disorders.[1][2] However, the broad clinical application of this drug class belies the significant heterogeneity in the biological activity of its numerous analogs. This diversity, driven by subtle variations in chemical structure, presents both a challenge and an opportunity for drug development. A nuanced understanding of the structure-activity relationships (SAR) and the ability to rigorously compare the biological activity of different analogs are paramount for designing next-generation therapeutics with enhanced efficacy and improved safety profiles.[3][4]
This guide provides a comprehensive framework for the comparative analysis of benzodiazepine analogs. Authored from the perspective of a senior application scientist, it moves beyond a mere recitation of facts to provide in-depth, field-proven insights into the experimental choices and data interpretation that underpin a robust evaluation of these compounds. We will explore the core mechanism of action, detail the essential in vitro and in vivo assays, and present a comparative analysis of representative benzodiazepine analogs, all grounded in authoritative scientific literature.
The GABA-A Receptor: The Molecular Target of Benzodiazepines
The pharmacological effects of benzodiazepines are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[5][6][7] These receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining the pharmacological properties of the receptor.[8][9][10]
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine (BZ) site, which is located at the interface of the α and γ subunits.[9][11][12] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization and reduced neuronal excitability.[6][7][9] The sedative effects of benzodiazepines are primarily mediated by α1-containing GABA-A receptors, while the anxiolytic effects are associated with α2 and α3 subunits.[6][8]
Caption: Mechanism of action of benzodiazepine analogs at the GABA-A receptor.
Core Experimental Workflows for Comparative Analysis
A thorough comparison of benzodiazepine analogs requires a multi-tiered approach, integrating in vitro and in vivo assays to build a comprehensive pharmacological profile.
Caption: Experimental workflow for the comparative analysis of benzodiazepine analogs.
In Vitro Assays: Quantifying Molecular Interactions
1. Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Kᵢ) of a benzodiazepine analog to the BZ site on the GABA-A receptor. A high affinity (low Kᵢ value) is often a prerequisite for potent pharmacological activity.[13][14][15]
Experimental Protocol:
-
Membrane Preparation: Homogenize rodent cerebral cortex in ice-cold buffer and centrifuge to isolate a crude synaptosomal membrane fraction rich in GABA-A receptors.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled BZ site ligand (e.g., [³H]-Flumazenil) and a range of concentrations of the unlabeled test compound.[14][16]
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 30-60 minutes at 4°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competitive binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.
2. Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)
Electrophysiological techniques are crucial for determining the functional activity of a benzodiazepine analog, i.e., whether it acts as an agonist, antagonist, or inverse agonist, and for quantifying its potency (EC₅₀) and efficacy (Eₘₐₓ).
Experimental Protocol:
-
Expression System: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) transiently or stably expressing specific GABA-A receptor subunit combinations.
-
Recording: Using a two-electrode voltage clamp (for oocytes) or patch-clamp (for cells) setup, apply a submaximal concentration of GABA to elicit a baseline chloride current.
-
Compound Application: Co-apply GABA with increasing concentrations of the test benzodiazepine analog and record the potentiation of the GABA-evoked current.
-
Data Analysis: Plot the percentage potentiation against the log concentration of the test compound to generate a concentration-response curve. From this curve, determine the EC₅₀ and Eₘₐₓ values.
In Vivo Assays: Assessing Behavioral and Physiological Effects
1. Elevated Plus Maze (EPM)
The EPM is a widely used and validated model for assessing the anxiolytic activity of novel compounds.[17][18]
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Administer the test compound to rodents (mice or rats). After a specified pre-treatment time, place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms.
-
Interpretation: Anxiolytic compounds increase the time spent in and the number of entries into the open arms.
2. Rotarod Test
This test is used to evaluate the sedative and motor-impairing effects of a compound, which are common side effects of benzodiazepines.[19]
Experimental Protocol:
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure: Train the animals to stay on the rotating rod for a predetermined amount of time. On the test day, administer the compound and, at the time of expected peak effect, place the animal on the rotarod.
-
Data Collection: Record the latency to fall from the rod.
-
Interpretation: A decrease in the latency to fall indicates sedation or motor impairment.
3. Pentylenetetrazol (PTZ)-Induced Seizure Test
This is a standard screening model for assessing the anticonvulsant properties of a compound.[20][21][22]
Experimental Protocol:
-
Procedure: Administer the test benzodiazepine analog to a group of animals. After the appropriate pre-treatment time, administer a convulsive dose of PTZ.
-
Observation: Observe the animals for the onset and severity of seizures (e.g., clonic, tonic-clonic seizures).
-
Data Collection: Record the latency to the first seizure and the percentage of animals protected from seizures.
-
Interpretation: An increase in the latency to seizure onset or protection from seizures indicates anticonvulsant activity.
Comparative Biological Activity of Representative Benzodiazepine Analogs
The following table provides a comparative summary of the biological activity of several well-known benzodiazepine analogs.
| Compound | Receptor Affinity (Kᵢ, nM) | Functional Activity | Primary Pharmacological Effects | Clinical Application(s) |
| Diazepam | ~2-10 | Full Agonist | Anxiolytic, Sedative, Anticonvulsant, Muscle Relaxant | Anxiety, Seizures, Muscle Spasms |
| Lorazepam | ~1-5 | Full Agonist | Anxiolytic, Sedative, Amnestic | Anxiety, Insomnia, Seizures |
| Alprazolam | ~5-15 | Full Agonist | Anxiolytic, Antipani | Panic Disorder, Anxiety |
| Clonazepam | ~0.2-2 | Full Agonist | Anticonvulsant, Anxiolytic | Seizures, Panic Disorder |
| Flumazenil | ~1-3 | Antagonist | Blocks effects of agonists | Benzodiazepine Overdose Reversal |
| Bretazenil | ~0.5-2 | Partial Agonist | Anxiolytic (less sedation) | Investigational |
Note: Kᵢ values can vary depending on the specific GABA-A receptor subtype and experimental conditions.
Conclusion: A Pathway to More Refined Therapeutics
The comparative analysis of benzodiazepine analogs is a critical process in modern drug discovery. By systematically evaluating their binding affinity, functional potency and efficacy, and in vivo pharmacological effects, researchers can delineate the subtle yet significant differences that govern their therapeutic utility and side-effect profiles. The methodologies outlined in this guide provide a robust framework for these investigations, enabling the identification and development of novel benzodiazepine analogs with improved selectivity and a more favorable balance of therapeutic benefits and adverse effects. The ultimate goal is to move beyond the "one-size-fits-all" approach and develop targeted therapies that address specific patient needs with greater precision.
References
- Korpi, E. R., Mattila, M. J., Wisden, W., & Lüddens, H. (Year). GABA A -receptor Subtypes: Clinical Efficacy and Selectivity of Benzodiazepine Site Ligands. Source Not Available.
- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (Year). Source Not Available.
- Tan, K. R., Rudolph, U., & Lüscher, C. (2011). Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates. Proceedings of the National Academy of Sciences, 108(13), 5433-5438.
- GABA A receptor subtypes and benzodiazepine use, misuse, and abuse. (Year). PubMed Central.
- Korpi, E. R., Grunder, G., & Lüddens, H. (2002). GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. Annals of Medicine, 34(5), 336-345.
- Mechanism of Action - Benzodiazepine Information Coalition. (Year).
- Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018). ACS Chemical Neuroscience, 9(5), 1035-1044.
- Structural activity relationships of benzodiazepines. (2017).
- Benzodiazepine Pathway, Pharmacodynamics. (Year). ClinPGx.
- The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. (Year). PubMed Central.
- Study of active site and SAR of some benzodiazepines. (Year). Academic Journals.
- A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites. (Year). PubMed.
- What is the mechanism of action and therapeutic effect of benzodiazepines?. (2025). Dr.Oracle.
- Benzodiazepines. (2024).
- Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (Year). Brieflands.
- Benzodiazepine. (Year). Wikipedia.
- Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. (2023). PMC.
- Biomarkers for the effects of benzodiazepines in healthy volunteers. (Year). PubMed Central.
- Alprazolam. (Year). Wikipedia.
- Evidence That Sedative Effects of Benzodiazepines Involve Unexpected GABAA Receptor Subtypes: Quantitative Observation Studies in Rhesus Monkeys. (Year). NIH.
- Sedative effects on physiological and psychological measures in anxious patients. (2009). Psychological Medicine, 4(4), 374-380.
- Experimental Models for Screening Anxiolytic Activity. (Year). Jetir.Org.
- Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (Year). PubMed Central.
- Cognitive and sedative effects of benzodiazepine use. (Year). PubMed.
- [Demonstration of the exceptional anti-epileptic properties of a new benzodiazepine using a screening technic]. (1969). PubMed.
- A Closer Look at the High Affinity Benzodiazepine Binding Site on GABAA Receptors. (2011). Current Topics in Medicinal Chemistry, 11(16), 2004-2021.
- Interpreting Benzodiazepine Urine Drug Screen Results. (2014). MedCentral.
- Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024). Source Not Available.
- Demonstration by a screening method of the exceptional anti-convulsant properties of a new benzodiazepine. (1969). PubMed.
- Development of non-sedating benzodiazepines with in vivo antischistosomal activity. (Year). PMC.
- Methodology required to show clinical differences between benzodiazepines. (Year). SciSpace.
- Benzodiazepine receptor occupancy in vivo: correlation with brain concentrations and pharmacodynamic actions. (Year). DOI.
- A Closer Look at the High Affinity Benzodiazepine Binding Site on GABAA Receptors. (Year). Source Not Available.
- New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). PMC.
- Lorazepam. (Year). Wikipedia.
- relationship between binding affinity to the benzodiazepine receptor and pharmacological activity. (Year). PubMed.
- Mechanism of the anticonvulsant action of benzodiazepines. (Year). Cleveland Clinic Journal of Medicine.
- Mutagenic Activity of Diazepam Evaluated by in Vivo Cytogenetic Tests. (Year). PubMed.
- Cognitive and Sedative Effects of Benzodiazepine Use. (2025).
- Representative biologically active compounds with benzodiazepine scaffold. (Year).
- Benzodiazepine site pharmacokinetic/pharmacodynamic quantification in man: direct measurement of drug occupancy and effects on the human brain in vivo. (Year). The University of Aberdeen Research Portal.
- Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. (Year). MDPI.
- The age of anxiety: role of animal models of anxiolytic action in drug discovery. (Year). PMC.
- Structures of some classical anxiolytic drugs including the carbamate, meprobamate, the 1,4-benzodiazepines, chlordiazepoxide, diazepam, and alprazolam, and the selective serotonin uptake inhibitor, fluoxetine. (Year).
- ANXIOSELECTIVE ANXIOLYTICS: ON A QUEST FOR THE HOLY GRAIL. (2013). PubMed Central.
- A Comparative Pharmacodynamic Analysis of Cloniprazepam and Other Designer Benzodiazepines. (Year). Benchchem.
- Comparison of various sample preparation methods for benzodiazepines in terms of the principles of white analytical chemistry. (Year). OUCI.
Sources
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemisgroup.us [chemisgroup.us]
- 4. semanticscholar.org [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benzoinfo.com [benzoinfo.com]
- 7. ClinPGx [clinpgx.org]
- 8. pnas.org [pnas.org]
- 9. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. benthamscience.com [benthamscience.com]
- 13. A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors [brieflands.com]
- 15. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jetir.org [jetir.org]
- 18. jddtonline.info [jddtonline.info]
- 19. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Demonstration of the exceptional anti-epileptic properties of a new benzodiazepine using a screening technic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Demonstration by a screening method of the exceptional anti-convulsant properties of a new benzodiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ccjm.org [ccjm.org]
Validating the structure of "8-Chloro-3,4-dihydro-1h-benzo[e]diazepine-2,5-dione" using spectroscopic methods
A Comparative Guide to the Spectroscopic Validation of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
This guide provides an in-depth comparison of standard spectroscopic methods for the structural validation of the synthesized compound, 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental protocols and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it offers a comparative analysis of these techniques, highlighting their individual strengths and limitations in the context of elucidating the specific structural features of this benzodiazepine derivative.
Introduction
The structural integrity of a synthesized active pharmaceutical ingredient (API) is paramount in drug discovery and development. Any deviation from the intended molecular architecture can lead to significant changes in pharmacological activity, toxicity, and overall safety profile. 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, a member of the benzodiazepine class of compounds, possesses a bicyclic heterocyclic core that requires rigorous structural confirmation post-synthesis. Spectroscopic methods provide a non-destructive and highly informative means of verifying the molecular structure, offering a detailed fingerprint of the compound's atomic and electronic environment. This guide will walk you through the application of key spectroscopic techniques for the structural elucidation of this target molecule.
Experimental Design for Structural Validation
Caption: A generalized workflow for the structural validation of a synthesized compound using multiple spectroscopic techniques.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and gain insights into their chemical environment.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Rationale: ¹H NMR provides information on the number of different types of protons, their relative numbers, and their proximity to other protons. For 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, we expect to see distinct signals for the aromatic protons, the methylene protons of the diazepine ring, and the two N-H protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Use the solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).
Predicted ¹H NMR Spectrum and Interpretation:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet (broad) | 1H | N¹-H | The N-H proton of the amide is expected to be downfield due to the electron-withdrawing effect of the carbonyl group and potential hydrogen bonding. |
| ~8.0 | Singlet (broad) | 1H | N⁴-H | This N-H proton of the second amide is also expected to be downfield. |
| ~7.8 | Doublet | 1H | C⁶-H | Aromatic proton ortho to the chlorine atom, deshielded. |
| ~7.5 | Doublet of doublets | 1H | C⁷-H | Aromatic proton meta to the chlorine and ortho to a carbonyl group. |
| ~7.2 | Doublet | 1H | C⁹-H | Aromatic proton ortho to the N¹-H group. |
| ~4.0 | Singlet | 2H | C³-H₂ | Methylene protons adjacent to the N⁴-H group. The lack of adjacent protons results in a singlet. |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct evidence of the carbon framework. This is crucial for confirming the presence of the carbonyl groups, the aromatic ring carbons, and the methylene carbon of the diazepine ring.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Fourier transform, phase correct, and reference the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Spectrum and Interpretation:
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~168 | C⁵=O | Carbonyl carbon of the amide group. |
| ~165 | C²=O | Carbonyl carbon of the second amide group. |
| ~140 | C⁹ᵃ | Quaternary aromatic carbon attached to nitrogen. |
| ~135 | C⁵ᵃ | Quaternary aromatic carbon attached to the C⁶ carbon. |
| ~132 | C⁸ | Aromatic carbon bearing the chlorine atom. |
| ~130 | C⁷ | Aromatic CH carbon. |
| ~128 | C⁶ | Aromatic CH carbon. |
| ~125 | C⁹ | Aromatic CH carbon. |
| ~45 | C³ | Methylene carbon in the diazepine ring. |
II. Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For our target molecule, IR spectroscopy will be instrumental in confirming the presence of the N-H and C=O bonds of the amide groups, as well as the C-Cl and aromatic C-H bonds.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the proposed structure.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200-3400 | Medium, Broad | N-H stretch | Amide N-H |
| 3000-3100 | Medium | C-H stretch | Aromatic C-H |
| 2850-2950 | Weak | C-H stretch | Aliphatic C-H (methylene) |
| ~1680 | Strong, Sharp | C=O stretch | Amide C=O |
| ~1650 | Strong, Sharp | C=O stretch | Amide C=O |
| 1550-1600 | Medium | C=C stretch | Aromatic ring |
| 1000-1100 | Medium | C-N stretch | Amine/Amide |
| 750-850 | Strong | C-Cl stretch | Aryl halide |
III. Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. This is a crucial final check to confirm the elemental composition and connectivity. For 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione (C₉H₇ClN₂O₂), the expected molecular weight is approximately 210.62 g/mol . The presence of a chlorine atom should also be evident from the isotopic pattern of the molecular ion peak.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which will likely produce the protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
-
Fragmentation (MS/MS): To further confirm the structure, the molecular ion can be selected and fragmented (e.g., using collision-induced dissociation - CID) to observe characteristic fragment ions.
Predicted Mass Spectrum Data:
| m/z (mass-to-charge ratio) | Interpretation |
| ~211.02 | [M+H]⁺ peak for ³⁵Cl isotope. |
| ~213.02 | [M+H]⁺ peak for ³⁷Cl isotope (approximately 1/3 the intensity of the 211 peak). |
digraph "MS_Fragmentation" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];M [label="[M+H]⁺\nm/z = 211/213", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; F1 [label="Loss of CO\nm/z = 183/185"]; F2 [label="Loss of HNCO\nm/z = 168/170"]; F3 [label="Loss of Cl\nm/z = 176"];
M -> F1 [label="- CO"]; M -> F2 [label="- HNCO"]; M -> F3 [label="- Cl"]; }
Caption: A simplified predicted fragmentation pathway for 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione in MS/MS analysis.
Comparative Analysis of Spectroscopic Methods
| Technique | Strengths | Limitations | Alternative Methods |
| ¹H & ¹³C NMR | - Provides detailed information about the carbon-hydrogen framework and connectivity.[3] - Can distinguish between isomers.[4] - Non-destructive. | - Requires a relatively large amount of pure sample. - Can be time-consuming to acquire ¹³C spectra. - Quadrupolar nuclei (like ¹⁴N) can broaden adjacent signals. | 2D NMR (COSY, HSQC, HMBC): Provides even more detailed connectivity information. |
| IR Spectroscopy | - Rapid and inexpensive. - Excellent for identifying the presence or absence of key functional groups.[5] - Can be used for solid, liquid, and gas samples. | - Provides limited information about the overall molecular structure. - The "fingerprint region" can be complex and difficult to interpret for closely related compounds.[6] | Raman Spectroscopy: Complementary to IR, particularly for non-polar bonds. |
| Mass Spectrometry | - Extremely sensitive, requiring very little sample. - Provides accurate molecular weight and elemental composition (with high resolution MS).[3][7] - Fragmentation patterns can confirm structural features.[8][9] | - Can be destructive. - Isomers may have identical molecular weights and similar fragmentation patterns. - Soft ionization techniques may not produce significant fragmentation for structural elucidation without MS/MS. | Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile and thermally stable compounds. |
For absolute structural confirmation, especially of stereochemistry, X-ray crystallography is the definitive method.[1][10][11] However, it requires a suitable single crystal, which can be challenging to obtain. The spectroscopic methods outlined in this guide provide a robust and often sufficient means of structural validation for most research and development purposes.
Conclusion
The structural validation of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is a critical step in its chemical development. A combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating approach to confirm the identity and purity of the synthesized compound. Each technique offers unique and complementary information, and their collective data provides a high degree of confidence in the assigned structure. By following the detailed protocols and understanding the expected spectral outcomes presented in this guide, researchers can effectively and efficiently validate the structure of this and other related benzodiazepine derivatives.
References
-
Ourahou, L., et al. (2012). Synthesis and crystal structure of two derivatives of benzodiazepines. ResearchGate. Available at: [Link]
-
Chkirate, K., et al. (2018). Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative: 4-dichloromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one. ResearchGate. Available at: [Link]
-
da Silva, G. M. F., et al. (2019). 2D-NMR, X-ray crystallography and theoretical studies of the reaction mechanism for the synthesis of 1,5-benzodiazepines from dehydroacetic acid derivatives and o-phenylenediamines. ResearchGate. Available at: [Link]
-
Ahsan, M. J., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. Available at: [Link]
-
Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Smyth, W. F., et al. (2001). A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer. ResearchGate. Available at: [Link]
-
Fernandes, C., et al. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. National Institutes of Health. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Pavia, D. L., et al. (n.d.). Spectroscopy Review. University of Colorado Boulder. Available at: [Link]
-
PubChem. (n.d.). 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl-. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). 149689 PDFs | Review articles in STRUCTURE ELUCIDATION. ResearchGate. Available at: [Link]
-
Iglesias-sigüenza, J., et al. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. American Chemical Society. Available at: [Link]
-
SanMartin, R., & Herrero, M. T. (2021). Structure Determination By Spectroscopic Methods: A Practical Approach. Routledge. Available at: [Link]
-
Singh, S. K., et al. (2014). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. ARC Journals. Available at: [Link]
-
Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy. IIT Bombay. Available at: [Link]
-
van der Merwe, M. J., & Steyn, H. (2011). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
-
Dömling, A., et al. (2016). 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity. National Institutes of Health. Available at: [Link]
-
Elguero, J., et al. (1982). 13C NMR spectra of benzodiazepinones: Application to isomeric structure determination. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Wang, X., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. PubMed. Available at: [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]
-
University of Calgary. (n.d.). IR Chart. University of Calgary. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). 13-C NMR Chemical Shift Table.pdf. University of Wisconsin-Madison. Available at: [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Beilstein Journals. Available at: [Link]
-
Osman, A. N., et al. (2002). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. jchps.com [jchps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. arcjournals.org [arcjournals.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione by Quantitative NMR (qNMR)
A Comparative Guide to Purity Assessment of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, a key intermediate in the synthesis of various benzodiazepine-based therapeutics.[3][4][5] Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary to make informed decisions for their analytical workflows.
The Critical Role of Purity in Pharmaceutical Intermediates
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione serves as a foundational scaffold in the synthesis of numerous benzodiazepines.[3][6] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities can lead to undesired side reactions, the formation of toxic byproducts, or a reduction in the therapeutic efficacy of the API.[7][8] Consequently, a robust and accurate analytical method for purity determination is not just a regulatory requirement but a cornerstone of good manufacturing practice (GMP).
Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment
Quantitative NMR has emerged as a powerful and versatile analytical technique for the determination of purity.[1][2][9][10][11] Unlike chromatographic methods that often rely on reference standards of the same compound, qNMR is a primary ratio method.[10] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for the direct quantification of a substance against a certified internal standard of a different chemical structure.[2][10][11]
The fundamental principle of qNMR lies in the comparison of the integral of a specific resonance signal from the analyte with the integral of a signal from a certified reference material (CRM) of known purity, which is added to the sample at a precise concentration.[11][12][13]
Why qNMR is an Excellent Choice for 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione:
-
High Specificity: qNMR provides detailed structural information, enabling the selective quantification of the target analyte even in the presence of structurally similar impurities.
-
No Need for Identical Reference Standard: This is a significant advantage when a certified reference standard of the analyte is unavailable or expensive.
-
Non-destructive: The sample can be recovered and used for further analysis.[11]
-
Traceability to SI Units: When using a certified internal standard, the purity value is traceable to the International System of Units (SI), providing a high degree of confidence in the results.[14]
Comparative Analysis: qNMR vs. Traditional Chromatographic and Thermal Methods
While qNMR offers distinct advantages, it is essential to understand its performance in the context of other commonly employed analytical techniques.
| Technique | Principle | Pros for 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione | Cons for 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[2][10] | - Absolute quantification without a specific reference standard.[11] - High precision and accuracy.[10] - Provides structural information for impurity identification. - Non-destructive.[11] | - Lower sensitivity compared to chromatographic methods. - Requires a high-field NMR spectrometer. - Potential for signal overlap in complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a mobile and stationary phase.[15] | - High sensitivity and resolution for separating impurities.[15] - Well-established and widely available. - Can be coupled with various detectors (UV, MS). | - Requires a specific reference standard for the analyte for accurate quantification.[15] - Response factors of impurities may differ from the analyte. - Method development can be time-consuming. |
| Gas Chromatography (GC) | Partitioning of volatile components between a mobile gas phase and a stationary phase.[16] | - Excellent for analyzing volatile and thermally stable impurities.[16] | - The analyte may require derivatization to improve volatility and thermal stability.[16][17] - Risk of thermal degradation of the analyte or impurities in the injector or column.[17][18] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[19][20] | - Provides a measure of the total mole fraction of impurities based on melting point depression.[21] - Rapid and requires a small amount of sample.[21][22] | - Only applicable to crystalline solids with a sharp melting point.[22][23] - Does not provide information about the identity or number of individual impurities. - Less accurate for samples with purity below 98%.[22][23] |
Experimental Workflow: Purity Assessment of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione by qNMR
A meticulously planned and executed workflow is crucial for obtaining accurate and reliable qNMR results.
Caption: High-level workflow for qNMR purity assessment.
Step-by-Step Experimental Protocol for qNMR Analysis
1. Materials and Reagents:
-
Analyte: 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione (purity to be determined).
-
Internal Standard (IS): Certified Reference Material (CRM) of Maleic acid or another suitable standard with known purity and signals that do not overlap with the analyte.
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), ensuring complete dissolution of both the analyte and the internal standard.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the internal standard into a clean, dry vial using a calibrated analytical balance.
-
Record the exact weights.
-
Dissolve the weighed solids in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Key Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Typically 8 to 16 scans are adequate to achieve a good signal-to-noise ratio.
-
Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to minimize variations in chemical shifts.
-
4. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.
-
Perform baseline correction to ensure accurate integration.
-
Integrate the selected, well-resolved signals of both the analyte and the internal standard. Choose signals from protons that are unique to each molecule and are not prone to exchange with residual water in the solvent.
5. Purity Calculation:
The purity of the analyte (P_analyte) can be calculated using the following equation:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Caption: Structures of the analyte and a suitable internal standard.
Hypothetical Data and Comparison
To illustrate the comparative performance, let's consider a hypothetical batch of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione analyzed by qNMR, HPLC, and DSC.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, %) | Key Observations |
| qNMR | 99.2 | 0.2 | Direct measurement against a CRM. Two minor impurities were structurally consistent with starting materials. |
| HPLC (Area %) | 99.5 | 0.4 | Assumes equal response factors for all components. One unknown impurity detected. |
| DSC | 99.0 | 0.8 | Measures total mole fraction of impurities. Provides no structural information. |
This hypothetical data highlights that while all techniques provide similar purity values, qNMR offers the added benefit of structural information for impurities and direct traceability, often with higher precision.
Trustworthiness and Method Validation
The described qNMR protocol is designed as a self-validating system. The trustworthiness of the results is ensured by:
-
Use of a Certified Reference Material: This provides a direct link to a primary standard.[14]
-
Appropriate Experimental Parameters: The long relaxation delay ensures accurate integration, a cornerstone of quantitative NMR.
-
Validation according to ICH Guidelines: The method should be validated for specificity, linearity, range, accuracy, and precision as per the International Council for Harmonisation (ICH) guidelines to be suitable for GMP environments.[24][25][26][27]
Conclusion: The Strategic Advantage of qNMR
For the purity assessment of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, quantitative NMR stands out as a highly accurate, specific, and reliable method. Its ability to provide direct, traceable quantification without the need for a specific reference standard of the analyte makes it an invaluable tool in both research and quality control settings. While chromatographic and thermal methods have their merits, particularly in impurity profiling (HPLC) and screening (DSC), qNMR offers a comprehensive solution for definitive purity assignment. By integrating qNMR into their analytical workflows, researchers and drug development professionals can enhance the quality and reliability of their data, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
-
Pauli, G. F., Chen, S. N., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
-
Juhascik, M. P., & Jenkins, A. J. (2009). Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS). In Methods in Molecular Biology (Vol. 562, pp. 241–251). [Link]
-
Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]
-
Saeed, A., & Shah, H. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 939–944. [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
-
Patsnap. (2023, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Semantic Scholar. (n.d.). Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS). [Link]
-
News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]
-
Konieczny, R., & Biedroń, A. (2004). APPLICATION OF GAS CHROMATOGRAPHY/ MASS SPECTROMETRY (GC/MS) TO THE ANALYSIS OF BENZODIAZEPINES. Problems of Forensic Sciences, LIX, 5–37. [Link]
-
Annex Publishers. (n.d.). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. [Link]
-
National Institute of Standards and Technology. (n.d.). Development of a GC-MS method for determination of Benzodiazepine Series Drugs. [Link]
-
Scribd. (n.d.). ICH Validation Analitcs Methods. [Link]
-
SciSpace. (n.d.). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. [Link]
-
European Network of Forensic Science Institutes. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. [Link]
-
US Pharmacopeia. (n.d.). Stimuli Article (qNMR). [Link]
-
Gödecke, T., Napolitano, J. G., Rodríguez-Brasco, M. F., Chen, S. N., Lankin, D. C., & Pauli, G. F. (2013). Validation of a generic quantitative 1H NMR method for natural products analysis. Phytochemical analysis : PCA, 24(6), 581–597. [Link]
-
Bureau International des Poids et Mesures. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of impurities of diazepam. 7(8), 497-501. [Link]
-
Wang, Y., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(21), 3936. [Link]
-
PrepChem.com. (n.d.). Synthesis of 8-chloro-2,3,4,5-tetrahydro-1-benzazepine-2,5-dione-4-carboxylic acid methyl ester. [Link]
-
PubChem. (n.d.). 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one. [Link]
-
ResearchGate. (n.d.). Analytical methods for determination of benzodiazepines. A short review. [Link]
-
ResearchGate. (2022, November). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. [Link]
-
Al-Ghamdi, H. A., et al. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Molecules, 27(12), 3855. [Link]
-
Smink, B. E., et al. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. Journal of Chromatography B, 811(1), 13-20. [Link]
-
Pharmaffiliates. (n.d.). Diazepam-impurities. [Link]
Sources
- 1. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. eMolecules this compound | | Fisher Scientific [fishersci.com]
- 6. prepchem.com [prepchem.com]
- 7. jocpr.com [jocpr.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. usp.org [usp.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nist.gov [nist.gov]
- 18. arch.ies.gov.pl [arch.ies.gov.pl]
- 19. veeprho.com [veeprho.com]
- 20. news-medical.net [news-medical.net]
- 21. thermalsupport.com [thermalsupport.com]
- 22. researchgate.net [researchgate.net]
- 23. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. scribd.com [scribd.com]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione Derivatives
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione Derivatives
For researchers and drug development professionals, the 1,4-benzodiazepine-2,5-dione scaffold represents a "privileged structure" in medicinal chemistry. Its derivatives have shown a wide array of biological activities, including anticonvulsant, anxiolytic, and anticancer properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly potent subclass: derivatives of 8-Chloro-3,4-dihydro-1H-benzo[e][3][4]diazepine-2,5-dione. We will dissect the role of key structural features, compare their activity with relevant alternatives, and provide detailed experimental protocols for their synthesis and evaluation.
The Significance of the 8-Chloro Substituent: A Gateway to Potency
The presence of an electron-withdrawing group at the 8-position of the benzodiazepine ring system is a well-established determinant of enhanced biological activity. In a study of related 3-hydroxy-1H-1-benzazepine-2,5-dione analogs, which also act as antagonists at NMDA receptor glycine sites, derivatives substituted at the 8-position with methyl, chloro, and bromo groups were the most potent.[5] Specifically, the 8-chloro analog demonstrated an impressive IC50 of 0.013 µM in a [3H]-5,7-dichlorokynurenic acid (DCKA) glycine site binding assay.[5] This highlights the critical role of the 8-chloro group in conferring high affinity for the receptor.
Further evidence for the importance of substitutions at the 8-position comes from studies on triazolobenzodiazepines, where modifications at this site were explored to achieve selectivity for α2/α3 subunit-containing GABA-A subtypes.[6]
Structure-Activity Relationship (SAR) Analysis of the Benzodiazepine-2,5-dione Core
While specific SAR studies on the 8-Chloro-3,4-dihydro-1H-benzo[e][3][4]diazepine-2,5-dione core are limited, we can extrapolate from the broader knowledge of 1,4-benzodiazepine-2,5-diones to guide derivatization strategies. The key positions for modification are the N-1, C-3, and N-4 positions.
Logical Flow of SAR Exploration
Caption: Logical workflow for exploring the SAR of the 8-Chloro-1,4-benzodiazepine-2,5-dione scaffold.
-
N-1 Position: Alkylation or arylation at the N-1 position can significantly impact lipophilicity and, consequently, the pharmacokinetic profile of the molecule. For instance, in a series of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones, the N1-substituent was a key determinant of anticonvulsant activity, with the relative potency order being Me > CH2CH2NEt2 > cyclopropylmethyl.[7] This suggests that small alkyl groups at the N-1 position may be favorable for this activity.
-
C-3 Position: The C-3 position offers a prime location for introducing diverse substituents to probe the steric and electronic requirements of the binding site. In a study on novel diazo-[3][4]-benzodiazepine-2-one derivatives, substitutions at the C-3 position with moieties containing electron-withdrawing groups led to excellent anticonvulsant activity.[8] This position can also be a site for creating spirocyclic derivatives, which can introduce conformational rigidity and potentially enhance receptor selectivity.
-
N-4 Position: Modification at the N-4 position can influence the overall conformation of the seven-membered diazepine ring. While less commonly explored than the N-1 and C-3 positions, subtle changes here can fine-tune the orientation of other key pharmacophoric features.
Comparative Performance with Alternative Scaffolds
The 8-Chloro-3,4-dihydro-1H-benzo[e][3][4]diazepine-2,5-dione framework exhibits promise in several therapeutic areas. Here, we compare its potential with established alternatives.
Anticonvulsant Activity
In the realm of anticonvulsants, 1,4-benzodiazepines like diazepam and clonazepam are well-established.[4] However, they are often associated with side effects such as sedation and motor impairment.[9] The 1,5-benzodiazepine, clobazam, is suggested to have a more favorable profile with minimal neurotoxicity.[4][9] The development of 8-chloro-1,4-benzodiazepine-2,5-dione derivatives with high potency could offer an improved therapeutic window, potentially reducing off-target effects.
| Compound Class | Mechanism of Action (Primary) | Key Advantages | Key Disadvantages |
| 8-Chloro-1,4-benzodiazepine-2,5-diones | GABA-A receptor modulation, potential NMDA receptor antagonism | High potency due to 8-chloro substitution, potential for improved side-effect profile through derivatization. | Limited clinical data for this specific scaffold. |
| Classical 1,4-Benzodiazepines (e.g., Diazepam) | GABA-A receptor modulation | Broad-spectrum anticonvulsant activity. | Sedation, tolerance, and withdrawal symptoms. |
| 1,5-Benzodiazepines (e.g., Clobazam) | GABA-A receptor modulation | Potentially lower incidence of neurotoxicity.[4][9] | May have a different spectrum of activity.[4] |
| Pyrrolidine-2,5-dione derivatives | Complex, may involve sodium and calcium channel inhibition.[10] | Efficacy in models of drug-resistant epilepsy.[10] | Different chemical scaffold, potentially different off-target effects. |
NMDA Receptor Antagonism
As antagonists of the NMDA receptor glycine site, derivatives of the 8-chloro-benzazepine-2,5-dione scaffold show significant promise.[5] This activity is crucial for neuroprotection and managing conditions associated with excitotoxicity.
| Compound Class | Target | Potency (IC50) |
| 8-Chloro-3-hydroxy-1H-1-benzazepine-2,5-dione | NMDA Receptor Glycine Site | 0.013 µM ([3H]-DCKA binding)[5] |
| 3-(aminomethyl)piperazine-2,5-dione | NMDA Receptor Glycine Site | Novel inhibitor identified through database screening. |
Experimental Protocols
General Synthesis of 8-Chloro-1,4-benzodiazepine-2,5-dione Derivatives
The synthesis of the 8-chloro-1,4-benzodiazepine-2,5-dione core can be achieved through a multi-step process, often starting from a suitably substituted 2-aminobenzophenone.
Synthetic Workflow
Caption: General synthetic route to N-substituted 8-Chloro-1,4-benzodiazepine-2,5-dione derivatives.
Step-by-Step Methodology:
-
Synthesis of the Dipeptide Intermediate:
-
To a solution of 2-amino-5-chlorobenzophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add an N-protected α-amino acid (e.g., Boc-glycine) (1.1 eq).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the dipeptide intermediate.
-
-
Deprotection and Cyclization:
-
Dissolve the N-protected dipeptide intermediate in a suitable solvent (e.g., DCM or ethyl acetate).
-
Add a deprotecting agent (e.g., trifluoroacetic acid (TFA) for a Boc group) and stir at room temperature.
-
After deprotection is complete (monitored by TLC), neutralize the reaction mixture.
-
Induce cyclization by heating the reaction mixture, often in the presence of a base such as triethylamine (TEA) or in a high-boiling solvent like toluene or xylene with azeotropic removal of water.
-
Purify the resulting 8-Chloro-3,4-dihydro-1H-benzo[e][3][4]diazepine-2,5-dione by recrystallization or column chromatography.
-
-
N-Alkylation/Arylation:
-
To a solution of the 8-chloro-1,4-benzodiazepine-2,5-dione core (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 eq) and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final derivative by column chromatography.
-
In Vitro Biological Evaluation: Anticonvulsant Activity Screening
A common preliminary screening for anticonvulsant activity involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use male albino mice (20-25 g) housed under standard laboratory conditions with free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Drug Administration:
-
Dissolve the test compounds and standard drugs (e.g., diazepam, phenytoin) in a suitable vehicle (e.g., 2% gum acacia suspension).[8]
-
Administer the compounds intraperitoneally (i.p.) at various doses.
-
-
Maximal Electroshock (MES) Test:
-
Thirty minutes after drug administration, subject the animals to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear electrodes.
-
Observe the presence or absence of the tonic hind limb extension phase. Abolition of this phase indicates anticonvulsant activity.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Sixty minutes after drug administration, inject the mice with a convulsant dose of pentylenetetrazole (e.g., 80 mg/kg, s.c.).[8]
-
Observe the animals for the onset and duration of clonic seizures for a period of 30-60 minutes.
-
Protection is defined as the absence of clonic seizures.
-
-
Data Analysis:
-
Calculate the percentage of protected animals for each dose group.
-
Determine the median effective dose (ED50) for each compound using probit analysis.
-
Conclusion
The 8-Chloro-3,4-dihydro-1H-benzo[e][3][4]diazepine-2,5-dione scaffold is a promising starting point for the development of novel therapeutics, particularly in the areas of epilepsy and neurological disorders. The 8-chloro substituent is a key feature for enhancing potency. Future research should focus on systematic modifications at the N-1, C-3, and N-4 positions to optimize both the pharmacokinetic and pharmacodynamic properties of these derivatives, with the goal of identifying candidates with superior efficacy and safety profiles compared to existing treatments.
References
-
PubChem. 1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl-. [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][3][4]benzodiazepine-3-carboxylic Derivatives. Jordan Journal of Pharmaceutical Sciences, 1(1), 45-56.
- Tietz, E. I., Rosenberg, H. C., & Chiu, T. H. (1989). A comparison of the anticonvulsant effects of 1,4- and 1,5-benzodiazepines in the amygdala-kindled rat and their effects on motor function. Epilepsy Research, 3(1), 31–41.
- Guzikowski, A. P., et al. (1996). Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites. Journal of Medicinal Chemistry, 39(23), 4643–4653.
- Guchhait, S. K., et al. (2021). Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 45, 116335.
- Li, X., et al. (2021). 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor. Frontiers in Pharmacology, 12, 625233.
- Fryer, R. I., et al. (1986). Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. Journal of Medicinal Chemistry, 29(9), 1641-1647.
- Kaminski, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(23), 5737.
- Cook, J. M., et al. (2021). 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor. Frontiers in Pharmacology, 12, 625233.
- Humphrey, J. M., et al. (2000). 5-Aryl-1,3-dihydro-1,4-benzodiazepin-2(2H)-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2H)-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. Organic Letters, 2(15), 2241-2244.
- Kumar, M. M. K., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Journal of Young Pharmacists, 10(3), 267-271.
- Heravi, M. M., et al. (2009). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecular Diversity, 13(3), 355-360.
-
Singh, P., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[3][4]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Chemical Sciences Journal, 2010, CSJ-5.
- Carro, L., et al. (2020). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry, 10, 5772.
- Wang, Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(11), 3326.
- Cook, J. M., et al. (2005). Design and Synthesis of Novel Benzodiazepines. Virginia Tech.
- Al-Tel, T. H., et al. (2022). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 27(19), 6527.
- An, H. (2000). Synthesis of 7,8-dichloro-6-nitro-1H-1,5-benzodiazepine-2,4-(3H, 5H)-dione as a potential NMDA receptor glycine site antagonist.
- Tietz, E. I., Rosenberg, H. C., & Chiu, T. H. (1989). A Comparison of the Anticonvulsant Effects of 1,4- And 1,5-benzodiazepines in the Amygdala-Kindled Rat and Their Effects on Motor Function. Epilepsy Research, 3(1), 31-41.
- Jean-Louis, R., et al. (2009). 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB. ChemMedChem, 4(7), 1077-1079.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Sci-Hub. A comparison of the anticonvulsant effects of 1,4- and 1,5-benzodiazepines in the amygdala-kindled rat and their effects on motor function / Epilepsy Research, 1989 [sci-hub.st]
- 5. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of the anticonvulsant effects of 1,4- and 1,5-benzodiazepines in the amygdala-kindled rat and their effects on motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione: A Roadmap for Investigation
A Comparative Guide to the In Vitro and In Vivo Activity of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione: A Roadmap for Investigation
For researchers and drug development professionals, the benzodiazepine scaffold represents a privileged structure in medicinal chemistry, renowned for its diverse biological activities. This guide provides a comprehensive comparison of the known and potential in vitro and in vivo activities of the specific compound 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione . Due to the limited publicly available data on this specific molecule, this document will draw comparisons from closely related 1,4-benzodiazepine-2,5-dione analogues and provide a detailed experimental framework to elucidate its biological profile.
Introduction to 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione and the Benzodiazepine-2,5-dione Scaffold
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione belongs to the 1,4-benzodiazepine-2,5-dione class of heterocyclic compounds. While classical benzodiazepines are well-established as modulators of the central nervous system (CNS), primarily through their interaction with γ-aminobutyric acid (GABA) receptors, the 2,5-dione subclass has garnered significant interest for its potential in oncology. The rigid, bicyclic core of the benzodiazepine-2,5-dione scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties.
Comparative Analysis of Anticancer Activity: Insights from Related 1,4-Benzodiazepine-2,5-diones
While specific experimental data for 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is not extensively reported in peer-reviewed literature, studies on analogous compounds provide compelling evidence for its potential as an anticancer agent.
In Vitro Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Analogues
Recent research has identified potent anticancer activity within the 1,4-benzodiazepine-2,5-dione class, with several mechanisms of action being elucidated.
One key mechanism is the inhibition of the HDM2-p53 interaction . A library of 1,4-benzodiazepine-2,5-diones was screened, leading to the discovery of sub-micromolar antagonists of this critical protein-protein interaction.[1] The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis, and its inhibition by HDM2 is a common feature in many cancers. Antagonizing this interaction can restore p53 function, leading to cancer cell death.
Another significant finding is the identification of a 1,4-benzodiazepine-2,5-dione derivative, compound 52b , as a highly potent protein synthesis inhibitor . This compound exhibited an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 human cancer cell lines of nine different cancer types.[3] Further studies revealed that compound 52b induces cell cycle arrest and apoptosis in lung cancer cells.[3]
The following table summarizes the in vitro anticancer activity of a representative 1,4-benzodiazepine-2,5-dione derivative.
Table 1: In Vitro Anticancer Activity of a Representative 1,4-Benzodiazepine-2,5-dione Analogue (Compound 11a)
| Cancer Cell Line Panel | Average GI50 (μM) |
| NCI-60 Human Tumor Cell Lines | 0.24 |
Data extracted from Yu, W., et al. (2022).[3]
In Vivo Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Analogues
The promising in vitro results for some 1,4-benzodiazepine-2,5-dione derivatives have been translated into in vivo efficacy. Compound 52b was shown to significantly prevent tumor growth in a human non-small-cell lung cancer (NCI-H522) xenograft mouse model with no observable toxicity.[3] This demonstrates the potential for this class of compounds to be developed into clinically viable anticancer therapeutics.
Proposed Experimental Roadmap for Characterizing 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
Given the promising anticancer activity of related compounds, a systematic investigation into the in vitro and in vivo properties of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is warranted. The following experimental workflow is proposed.
Caption: A stepwise approach to characterizing the anticancer activity of the target compound.
Detailed In Vitro Experimental Protocols
Protocol 1: Initial Cytotoxicity Screening
-
Cell Lines: Utilize the NCI-60 panel of human tumor cell lines to assess broad-spectrum anticancer activity.
-
Assay: Employ a sulforhodamine B (SRB) or MTT assay to determine the GI50 for each cell line.
-
Treatment: Expose cells to a range of concentrations of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione for 48-72 hours.
-
Data Analysis: Calculate GI50 values and compare the activity profile to known anticancer agents.
Protocol 2: Mechanism of Action Studies
-
Apoptosis Induction:
-
Treat a sensitive cancer cell line (e.g., NCI-H522) with the GI50 concentration of the compound.
-
Perform Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cells.
-
Measure caspase-3/7 activity using a luminescent or fluorescent assay to confirm apoptosis.
-
-
Cell Cycle Analysis:
-
Treat cells as above and fix with ethanol.
-
Stain with PI and analyze DNA content by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).
-
-
Protein Synthesis Inhibition:
-
Treat cells with the compound and lyse to prepare cytoplasmic extracts.
-
Perform polysome profiling by sucrose density gradient centrifugation to assess the effect on ribosome assembly and translation.
-
-
HDM2-p53 Interaction:
-
Utilize a fluorescence polarization-based assay with a fluorescently labeled p53-derived peptide and recombinant HDM2 protein.
-
Measure the displacement of the peptide by the compound to determine its inhibitory activity on the interaction.
-
Detailed In Vivo Experimental Protocol
Protocol 3: Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., NCI-H522) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups. Administer 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, excise tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Toxicity Assessment: Monitor for signs of toxicity throughout the study. Perform histopathological analysis of major organs to assess for any drug-related damage.
Investigating Potential Neurological Activity
While the primary focus based on existing literature for the 2,5-dione subclass is oncology, the broader benzodiazepine class is a cornerstone of neuropharmacology. Therefore, a secondary investigation into the neurological activity of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is a logical extension.
Proposed In Vitro Neurological Assays
-
GABA Receptor Binding: Assess the affinity of the compound for different GABA-A receptor subtypes using radioligand binding assays.
-
Electrophysiology: Use patch-clamp electrophysiology on cultured neurons to determine if the compound modulates GABA-ergic currents.
Proposed In Vivo Neurological Models
-
Anxiolytic Activity: Employ behavioral models such as the elevated plus-maze or light-dark box test in rodents.
-
Sedative Activity: Measure changes in locomotor activity using an open-field test.
-
Anticonvulsant Activity: Assess the ability of the compound to protect against chemically or electrically induced seizures.[4]
Signaling Pathway Context
The potential anticancer activity of 8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, based on its structural analogues, may involve the p53 signaling pathway.
Caption: A simplified diagram of the p53 pathway and the potential intervention point for the target compound.
Conclusion
8-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione represents a molecule of significant interest at the intersection of oncology and neuropharmacology. While direct experimental evidence of its activity is currently sparse, the well-documented anticancer properties of closely related 1,4-benzodiazepine-2,5-diones provide a strong rationale for its investigation as a potential therapeutic agent. The experimental roadmap outlined in this guide offers a comprehensive, step-by-step approach for researchers to thoroughly characterize its in vitro and in vivo activity, elucidate its mechanism of action, and ultimately determine its clinical potential. The scientific community eagerly awaits the results of such investigations, which could unlock a new chapter in the therapeutic application of the versatile benzodiazepine scaffold.
References
-
Parks, D. J., Lafrance, L. V., Calvo, R. R., Milkiewicz, K. L., Gupta, V., Lattanze, J., Ramachandren, K., Carver, T. E., Petrella, E. C., Cummings, M. D., Maguire, D., Grasberger, B. L., & Lu, T. (2005). 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR. Bioorganic & medicinal chemistry letters, 15(3), 765–770. [Link]
-
Yu, W., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, J. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of medicinal chemistry, 65(21), 14891–14915. [Link]
-
Riahi, O., N'gaman-Kouassi, P. C., Gnahoue, G., Mea, A., & Kablan-Brou, J. (2010). Neuropharmacological screening of two 1,5-benzodiazepine compounds in mice. Therapie, 65(1), 61–67. [Link]
Sources
- 1. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Neuropharmacological screening of two 1,5-benzodiazepine compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, a compound belonging to the benzodiazepine class. The procedures outlined here are grounded in established safety protocols for handling halogenated organic compounds and pharmaceutical waste, ensuring the protection of both laboratory personnel and the environment.
The core principle of chemical waste management is to prevent harm. This involves understanding the compound's potential hazards, adhering to regulatory requirements, and executing a clear, validated disposal plan. This guide is structured to walk you through this entire process, from initial hazard assessment to final waste hand-off.
Hazard Assessment and Compound Profile
8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione is a chlorinated heterocyclic compound with a benzodiazepine core structure. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its chemical family dictates a cautious approach. The presence of the chlorine atom and the benzodiazepine scaffold are key indicators of its potential hazards.
Causality Behind Hazard Assessment: The chloro- group makes this an organochlorine compound. Improper disposal of such chemicals, particularly through low-temperature combustion, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans. The benzodiazepine core suggests potential psychoactive properties, necessitating controlled handling and disposal to prevent diversion and environmental contamination.
Anticipated Hazard Profile:
| Hazard Category | Description | Rationale & Recommended Precautions |
|---|---|---|
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Based on the general toxicity profile of benzodiazepine derivatives. Always handle with appropriate Personal Protective Equipment (PPE). |
| Environmental Hazard | Potential for long-term adverse effects in the aquatic environment. | Halogenated organic compounds can be persistent in the environment. Prevent any release to drains or waterways. |
| Combustion Hazard | Risk of forming toxic byproducts (e.g., HCl, phosgene, dioxins) upon incomplete combustion. | Disposal must be carried out via high-temperature incineration by a licensed facility. |
| Regulatory Status | May be considered a controlled substance or a precursor in some jurisdictions. | The benzodiazepine structure warrants checking local and national regulations regarding controlled substances. |
Regulatory Compliance: The Foundation of Safe Disposal
Disposal of chemical waste is strictly regulated. In the United States, the primary regulatory framework is provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's Environmental Health & Safety (EHS) office is your primary resource for ensuring compliance with all local, state, and federal regulations.
Trustworthiness Through a Self-Validating System: The protocol described below is designed to be self-validating by forcing a partnership with your institution's EHS department. Never proceed with chemical disposal without their direct approval and guidance. They will provide specific containers, labels, and pickup schedules that are compliant with regulations.
Detailed Disposal Workflow
The following workflow provides a step-by-step process for the safe management and disposal of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always don the following PPE:
-
Safety Goggles: Chemical splash goggles are mandatory.
-
Gloves: Use chemically resistant gloves (e.g., nitrile). Double-gloving is recommended.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned.
-
Closed-toe Shoes: Ensure full foot protection.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure proper disposal.
-
Solid Waste: Collect solid 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated, sealable waste container. This container should be clearly labeled for "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.
Step 3: Waste Container Labeling
Your EHS office will provide official hazardous waste labels. The label must be filled out completely and accurately:
-
Generator Information: Your name, lab, and contact information.
-
Chemical Contents: List all chemical constituents by their full name (no abbreviations). For this waste stream, clearly write "8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione" and any solvents present.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Health Hazard).
Step 4: Storage and Pickup
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The container must be kept closed at all times, except when adding waste.
-
Arrange for waste pickup with your institution's EHS department according to their schedule.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the lab.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large, involves a highly volatile solvent, or you feel unsafe, evacuate the area and contact your EHS emergency line.
-
Small Spill Cleanup: For a small, manageable spill of the solid compound:
-
Ensure you are wearing appropriate PPE.
-
Gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully sweep the material into a dustpan and place it in the designated "Halogenated Organic Solid Waste" container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Disposal Decision Workflow Diagram
This diagram outlines the critical decision points in the disposal process, emphasizing the central role of institutional EHS guidance.
Caption: Decision workflow for the disposal of 8-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility. Always remember that proactive engagement with your institution's EHS department is the cornerstone of compliant and safe laboratory practice.
References
-
University of California, Riverside Environmental Health & Safety. Managing Hazardous Waste: A Guide for Labs.[Link]
-
U.S. Drug Enforcement Administration (DEA). Drug & Chemical Evaluation Section: Benzodiazepines.[Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Regulations.[Link]
-
U.S. Environmental Protection Agency (EPA). Technical Fact Sheet: Dioxins.[Link]
-
U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste.[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
